molecular formula C32H35F6N7O3 B12372128 (Rac)-D3S-001

(Rac)-D3S-001

货号: B12372128
分子量: 679.7 g/mol
InChI 键: JOLORSRKBHXPFT-RTZFKIBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-D3S-001 is a useful research compound. Its molecular formula is C32H35F6N7O3 and its molecular weight is 679.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H35F6N7O3

分子量

679.7 g/mol

IUPAC 名称

2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24?,31+/m1/s1

InChI 键

JOLORSRKBHXPFT-RTZFKIBNSA-N

手性 SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N

规范 SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N

产品来源

United States

Foundational & Exploratory

(Rac)-D3S-001: A Deep Dive into the Mechanism of a Next-Generation KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-D3S-001, a novel, next-generation covalent inhibitor of the KRAS G12C mutation. Developed to address the limitations of first-generation inhibitors, D3S-001 exhibits a unique kinetic profile characterized by rapid and sustained target engagement, leading to potent and durable suppression of oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and precision medicine.

Core Mechanism of Action

This compound is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] A key feature of its mechanism is its specific targeting of the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of KRAS G12C.[3][4] By irreversibly locking the protein in this "off" conformation, D3S-001 effectively prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation and downstream signaling.[1][2][3] This mode of action ultimately leads to the inhibition of oncogenic signaling pathways and subsequent tumor growth.[3]

A significant differentiator of D3S-001 compared to first-generation inhibitors like sotorasib (B605408) and adagrasib is its rapid target engagement (TE) kinetics.[3][4] This allows D3S-001 to overcome the dynamic nucleotide cycling of KRAS between its active and inactive states, a potential mechanism of resistance to earlier inhibitors.[3][4] Even in the presence of growth factors that promote the GDP-to-GTP exchange, D3S-001 maintains its ability to deplete the pool of active, GTP-bound KRAS G12C.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the potency and efficacy of this compound in preclinical and clinical settings.

Table 1: Cellular Activity of KRAS G12C Inhibitors in NCI-H358 NSCLC Cells

CompoundIC50 for Active KRAS Inhibition (nmol/L)
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6

Data from active RAS-GTP pull-down assay followed by immunoblotting after a 2-hour treatment.[3]

Table 2: Inhibition of pERK in KRAS G12C-Mutant Cell Lines

Cell LineCompoundIC50 for pERK Inhibition (nmol/L)
NCI-H358This compound 0.5
MIA PaCa-2This compound 0.3

Inhibitory effects on the phosphorylation of ERK were quantified after 2 hours of compound treatment.[2]

Table 3: Biochemical and Biophysical Parameters of Covalent Inhibition

ParameterThis compound
k_inact_ (s⁻¹) Value not explicitly stated in provided search results
K_I_ (μmol/L) Value not explicitly stated in provided search results
k_inact_/K_I_ (μmol/L⁻¹s⁻¹) Value not explicitly stated in provided search results

While the search results mention the evaluation of these parameters via SPR, the specific numerical values for D3S-001 were not detailed in the provided snippets.[3]

Table 4: Clinical Efficacy of this compound in Phase 1/2 Trial (NCT05410145)

Tumor TypePatient PopulationOverall Response Rate (ORR)
Multiple Solid TumorsKRAS G12C Inhibitor-Naïve73.5%
Non-Small Cell Lung Cancer (NSCLC)KRAS G12C Inhibitor-Naïve66.7%
Colorectal Cancer (CRC)KRAS G12C Inhibitor-Naïve88.9%
Pancreatic Ductal Adenocarcinoma (PDAC)KRAS G12C Inhibitor-Naïve75.0%
NSCLCPreviously treated with KRAS G12C inhibitors30.0% (Partial Response Rate)

Data from the ongoing Phase 1/2 clinical trial.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Active RAS-GTP Pull-down and Western Blotting

This assay is crucial for determining the cellular activity of KRAS G12C inhibitors by measuring the levels of active, GTP-bound RAS.

1. Cell Lysis:

  • Cells are treated with various concentrations of the inhibitors for a specified duration (e.g., 2 hours).[3]

  • Following treatment, cells are washed with ice-cold PBS and lysed on ice for 30 minutes using a cell lysis buffer (e.g., CST, Cat# 9803S) supplemented with phosphatase and protease inhibitors.[3]

  • The cell lysate is then clarified by centrifugation at 14,000 rpm for 40 minutes at 4°C to remove cellular debris.[3]

2. RAS-GTP Pull-down:

  • The clarified cell supernatants are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to GTP-bound RAS. This complex is often immobilized on glutathione-agarose beads.

  • The mixture is incubated at 4°C with gentle agitation to allow for the specific pull-down of active RAS.

3. Western Blotting:

  • The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • The pulled-down proteins are eluted by boiling in SDS-PAGE sample buffer.

  • The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for KRAS (e.g., Sigma-Aldrich Cat#WH0003845M1).[3]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The levels of active KRAS are detected by chemiluminescence, and the signal intensity is quantified.[3]

  • IC50 values are calculated using appropriate software such as GraphPad Prism.[3]

Surface Plasmon Resonance (SPR)

SPR is employed to characterize the binding kinetics of the inhibitors to the purified KRAS G12C protein.

1. Protein Immobilization:

  • Biotinylated KRAS G12C protein, pre-loaded with either GDP or a non-hydrolyzable GTP analog (GppNHp), is immobilized on a streptavidin (SA) sensor chip.[3]

2. Binding Analysis:

  • A serial dilution of the test compounds (e.g., this compound) is prepared in a running buffer (e.g., 10-mmol/L HEPES pH 7.4, 150-mmol/L NaCl, 0.05% P20, 1-mmol/L DTT, 1-mmol/L MgCl2, 1-μmol/L GDP, 1% DMSO).[3]

  • The compounds are injected over the sensor chip surface at a constant flow rate (e.g., 40 μL/minute) for a defined association phase (e.g., 120 seconds).[3]

  • This is followed by a dissociation phase where the running buffer flows over the chip (e.g., 900 seconds).[3]

  • The binding events are monitored in real-time as changes in the refractive index at the sensor surface.

3. Data Analysis:

  • A single-cycle kinetics program is often used for covalent inhibitors.[3]

  • The resulting sensorgrams are analyzed to determine the rate constant of association (k_on_), rate constant of dissociation (k_off_), the rate constant of reactivity (k_inact_), and the covalent affinity (K_I_).[3]

Visualizations

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active RAF RAF KRAS_GTP->RAF GAP GAP KRAS_GTP->GAP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GAP->KRAS_GDP GTP hydrolysis

Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.

D3S001_Mechanism_of_Action KRAS_GDP KRAS G12C (GDP-bound) Inactive KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP Oncogenic Signaling Covalent_Complex D3S-001-KRAS G12C (GDP-bound) Covalent Complex (Trapped Inactive State) D3S001 This compound D3S001->KRAS_GDP Covalent Binding Signaling_Blocked Downstream Signaling Blocked Covalent_Complex->Signaling_Blocked SOS SOS (GEF) SOS->KRAS_GDP GDP->GTP Exchange

Caption: Mechanism of this compound action on KRAS G12C.

Experimental_Workflow Cell_Culture KRAS G12C Mutant Cell Lines (e.g., NCI-H358) Inhibitor_Treatment Treat with This compound (Dose-Response) Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis GTP_Pulldown Active RAS-GTP Pull-down Cell_Lysis->GTP_Pulldown Western_Blot Western Blot (KRAS & pERK) Cell_Lysis->Western_Blot GTP_Pulldown->Western_Blot Quantification Quantification & IC50 Calculation Western_Blot->Quantification SPR SPR Analysis (Binding Kinetics) Purified_Protein Purified KRAS G12C Protein Purified_Protein->SPR

Caption: Experimental workflow for evaluating KRAS G12C inhibitors.

References

The Discovery of (Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor with Potent and Rapid Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

(Shanghai, China) - The discovery of (Rac)-D3S-001, a novel, highly potent, and CNS-penetrable covalent inhibitor of KRAS G12C, represents a significant advancement in the ongoing effort to target this key oncogenic driver. Preclinical and clinical data reveal that D3S-001 exhibits rapid target engagement kinetics, overcomes the limitations of nucleotide cycling, and demonstrates robust anti-tumor activity across a range of cancer models.[1][2][3] This technical guide provides an in-depth overview of the discovery and preclinical characterization of D3S-001, for researchers, scientists, and drug development professionals.

Executive Summary

First-generation KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, have shown clinical activity but are limited by the depth and duration of response.[3][4][5] A key challenge is the dynamic cycling of KRAS between its inactive GDP-bound and active GTP-bound states. D3S-001, a next-generation inhibitor, was designed to "trap" the KRAS G12C protein in its inactive state more efficiently.[2] It demonstrates substantially improved covalent potency and faster target engagement kinetics compared to approved drugs in its class.[2][6] Notably, the target engagement of D3S-001 is not compromised by the presence of growth factors like EGF and HGF, a key differentiator from earlier inhibitors.[3][4] These superior preclinical properties have translated into promising clinical activity, with meaningful responses observed in an ongoing Phase 1 trial (NCT05410145).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of D3S-001 and other KRAS G12C inhibitors.

Table 1: Cellular Activity and Biochemical Potency of KRAS G12C Inhibitors

CompoundCellular Active KRAS IC50 (nM) in NCI-H358 cellsk_inact (s⁻¹)K_I (μM)k_inact/K_I (M⁻¹s⁻¹)
ARS-8535899---
ARS-1620692---
Sotorasib350.000350.281250
Adagrasib780.000280.45622
D3S-001 0.6 0.0019 0.0012 1,580,000

Data sourced from Zhang et al., Cancer Discovery, 2024.[1][4][5]

Table 2: In Vitro Anti-proliferative Activity (IC50, nM) in KRAS G12C Mutant Cancer Cell Lines

Cell LineCancer TypeD3S-001SotorasibAdagrasib
NCI-H358NSCLC1.24.511.2
MIA PaCa-2Pancreatic2.510.125.6
SW837Colorectal3.115.839.8

Data represents a selection of cell lines from the comprehensive analysis in Zhang et al., Cancer Discovery, 2024.[1]

Table 3: In Vivo Efficacy of D3S-001 in Xenograft Models

ModelCancer TypeDose (mg/kg, QD)Tumor Growth Inhibition (TGI) / Regression
NCI-H358NSCLC1094% TGI
NCI-H358NSCLC3072% Regression
MIA PaCa-2Pancreatic3098% TGI
SW837Colorectal3085% TGI

Data sourced from preclinical studies presented in Zhang et al., Cancer Discovery, 2024 and ASCO abstracts.[7][8][9]

Key Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The KRAS protein is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. This switch is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12C mutation impairs GAP-mediated hydrolysis, leading to an accumulation of the active, oncogenic GTP-bound state and constitutive activation of downstream pro-proliferative pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[10]

KRAS_Signaling_Pathway RTK RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP D3S_001 This compound D3S_001->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Covalent Inhibitor Discovery Workflow

The discovery of covalent inhibitors like D3S-001 typically follows a structured workflow, beginning with target identification and validation, followed by screening for compounds that can form a covalent bond with a specific amino acid residue on the target protein.

Covalent_Inhibitor_Workflow Target_ID Target Identification (e.g., KRAS G12C) Screening Screening (Covalent Fragment/DEL) Target_ID->Screening Hit_ID Hit Identification & Validation (Mass Spec) Screening->Hit_ID Lead_Op Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Op Biochem Biochemical & Biophysical Assays (SPR, Kinetics) Lead_Op->Biochem Cell_Assays Cell-based Assays (pERK, Proliferation) Lead_Op->Cell_Assays Biochem->Lead_Op Biochem->Cell_Assays In_Vivo In Vivo Models (Xenografts) Cell_Assays->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: General workflow for the discovery and development of covalent inhibitors.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: To determine the binding kinetics (k_on, k_off, K_I, k_inact) of D3S-001 to KRAS G12C.

  • Instrumentation: Biacore 8K+ (Cytiva).

  • Method:

    • Biotinylated, GDP-bound KRAS G12C protein was immobilized on an SA sensor chip.

    • A 2-fold serial dilution of D3S-001 in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 1 mM DTT, 1 mM MgCl2, 1 µM GDP, 1% DMSO) was prepared.

    • The compound dilutions were injected over the chip surface at a flow rate of 40 µL/min for 120 seconds at 25°C using a single-cycle kinetics program.

    • Dissociation was monitored for 900 seconds.

    • The resulting sensorgrams were analyzed using Biacore Insight Evaluation software with a "two-state reaction model" to calculate the kinetic parameters.[11]

Cellular Phospho-ERK (pERK) HTRF Assay
  • Objective: To measure the inhibition of KRAS downstream signaling by quantifying phosphorylated ERK levels.

  • Assay Kit: Advanced ERK phosphor-T202/Y204 kit (Cisbio, Cat# 64AERPEG).

  • Method:

    • NCI-H358 or MIA PaCa-2 cells were seeded in 96-well plates and incubated.

    • Cells were treated with serial dilutions of D3S-001, sotorasib, or adagrasib for 2 hours.

    • Cells were lysed according to the kit manufacturer's protocol.

    • Lysates were transferred to a 384-well low volume detection plate.

    • HTRF detection reagents (a donor fluorophore-labeled antibody and an acceptor-labeled antibody) were added.

    • The plate was incubated to allow for the formation of the antibody-protein complex.

    • The HTRF signal, which is proportional to the amount of phosphorylated ERK, was read on a compatible plate reader.[12][13][14]

Cell Proliferation Assay (2D and 3D)
  • Objective: To determine the anti-proliferative effect of D3S-001 on cancer cell lines.

  • Reagent: CellTiter-Glo (CTG) Luminescent Cell Viability Assay (Promega, Cat#G7572).

  • Method:

    • For 2D assay: Cells were seeded in 96-well flat clear bottom black polystyrene plates.

    • For 3D assay: Cells were seeded in 96-well ultralow adhesion plates to form spheroids.

    • After overnight incubation, cells were treated with nine serial dilutions of D3S-001 or DMSO control (0.25% v/v) for 120 hours.

    • CellTiter-Glo reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Luminescence was measured on a plate reader.

    • IC50 values were calculated using GraphPad Prism.[12]

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of D3S-001.

  • Animal Models: NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic) tumor-bearing mice.

  • Method:

    • Human cancer cells were implanted subcutaneously into immunocompromised mice.

    • Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.

    • D3S-001 was administered orally once daily (QD) at various doses (e.g., 3, 10, 30, 100 mg/kg).

    • Tumor volumes were measured regularly (e.g., twice weekly) with calipers.

    • For pharmacodynamic (PD) studies, tumors were collected at specific time points (e.g., 6 hours post-treatment) to analyze downstream signaling markers like pERK by immunoblotting or RAS-GTP levels by ELISA.[12][15]

Conclusion

This compound is a next-generation KRAS G12C inhibitor with a highly differentiated preclinical profile characterized by exceptional potency and rapid, sustained target engagement that is unaffected by growth factor-mediated nucleotide cycling.[1][2][3][4] These attributes contribute to its robust anti-tumor activity in a variety of in vitro and in vivo models, including those with acquired resistance to first-generation inhibitors.[5][6] The promising early clinical data for D3S-001 suggest it has the potential to provide significant clinical benefit for patients with KRAS G12C-mutant cancers.[1][4]

References

(Rac)-D3S-001 (Elisrasib): A Technical Whitepaper on a Next-Generation KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-D3S-001 , also known as Elisrasib , is an investigational, orally bioavailable, next-generation covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation at codon 12, where glycine (B1666218) is replaced by cysteine (G12C). This mutation is a key oncogenic driver in a significant subset of solid tumors. D3S-001 is designed to selectively and potently target the KRAS G12C mutant protein, offering a promising therapeutic strategy for patients with these cancers.

Core Target and Mechanism of Action

The primary molecular target of this compound is the KRAS G12C mutant protein . KRAS is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.

D3S-001 is a GDP-bound state-selective inhibitor. It covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in its inactive GDP-bound conformation.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of KRAS and blocking downstream oncogenic signaling.[3] A key feature of D3S-001 is its rapid and complete target engagement, which allows it to overcome the limitations of first-generation KRAS G12C inhibitors that can be compromised by the dynamic cycling of KRAS between its active and inactive states, especially in the presence of growth factors.[1][3][4]

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound.

Table 1: Preclinical Potency of this compound

Assay TypeCell LineIC50 Value (nM)ComparisonReference
Active RAS-GTP Pull-downNCI-H358 (NSCLC)0.658-fold more potent than sotorasib, 130-fold more potent than adagrasib[4]
Proliferation AssayH358 (KRAS G12C mutant)0.6-[5]
Proliferation AssayMIA-Pa-Ca-2 (KRAS G12C mutant)0.44-[5]

Table 2: Clinical Efficacy of this compound (Phase 1a/1b Study - NCT05410145)

Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Reference
KRAS G12C Inhibitor-Naïve (all tumor types)73.5%-[2][6]
Non-Small Cell Lung Cancer (NSCLC) - Inhibitor-Naïve66.7%-[2]
Colorectal Cancer (CRC) - Inhibitor-Naïve88.9%-[2][6]
Pancreatic Ductal Adenocarcinoma (PDAC) - Inhibitor-Naïve75.0%-[2][6]
Previously Treated NSCLC30%80%[6]

Experimental Protocols

Active RAS-GTP Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound KRAS in cells following inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: NCI-H358 non-small cell lung cancer cells, which harbor the KRAS G12C mutation, are cultured under standard conditions.[7] The cells are then treated with varying concentrations of D3S-001 or comparator compounds for a specified period (e.g., 2 hours).[4][7]

  • Cell Lysis: After treatment, the cells are lysed in a buffer that preserves the GTP-bound state of RAS proteins.

  • Affinity Precipitation: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which is immobilized on beads (e.g., glutathione-agarose). The RBD specifically binds to the active, GTP-bound form of RAS.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Immunoblotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The levels of active KRAS are then detected by immunoblotting using a KRAS-specific antibody.[7]

  • Quantification: The chemiluminescence intensity of the bands corresponding to active KRAS is quantified, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[7]

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of D3S-001 in a living organism.

Methodology:

  • Cell Line and Animal Models: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA Pa-Ca-2 pancreatic cancer, SW837 colorectal cancer) or patient-derived xenograft (PDX) models are used.[4][7] The cells are implanted subcutaneously into immunocompromised mice.

  • Treatment Administration: Once the tumors reach a specified size, the mice are randomized into treatment groups. D3S-001, comparator drugs (e.g., sotorasib, adagrasib), or a vehicle control are administered orally at specified doses and schedules (e.g., once daily, QD).[4][7]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly over the course of the study.

  • Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, plasma samples can be collected for pharmacokinetic (PK) analysis to determine drug exposure.[4] Tumor samples can be collected for pharmacodynamic (PD) analysis to assess target engagement and downstream signaling inhibition (e.g., by immunoblotting for p-ERK).[7]

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treated and control groups.[4]

Visualizations

KRAS G12C Signaling Pathway and Inhibition by D3S-001

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Recruits KRAS_GDP KRAS G12C (Inactive-GDP) GEF->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GTP->KRAS_GDP Intrinsic GTPase Activity (Impaired in G12C) RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation D3S-001 D3S-001

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of D3S-001.

Experimental Workflow for Preclinical Evaluation of D3S-001

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture KRAS G12C Mutant Cell Lines (e.g., NCI-H358) Treatment Treat with D3S-001 (Dose-Response) Assay Active RAS-GTP Pull-Down Assay Treatment->Assay Analysis_vitro Quantify Active KRAS & Calculate IC50 Assay->Analysis_vitro Xenograft Establish Tumor Xenografts in Mice Analysis_vitro->Xenograft Proceed if potent Dosing Oral Administration of D3S-001 Xenograft->Dosing Monitoring Monitor Tumor Growth Dosing->Monitoring Analysis_vivo Evaluate Tumor Growth Inhibition (TGI) Monitoring->Analysis_vivo

Caption: A generalized workflow for the preclinical assessment of D3S-001.

References

(Rac)-D3S-001: A Preclinical Data Summary and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various solid tumors. This technical guide provides a comprehensive summary of the preclinical data for D3S-001, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical profile of this promising therapeutic agent.

Mechanism of Action

D3S-001 potently and selectively forms a covalent bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3] A key differentiating feature of D3S-001 is its rapid and complete target engagement, which allows it to effectively overcome the natural nucleotide cycling of KRAS, a mechanism that can limit the efficacy of first-generation inhibitors.[1][3]

Signaling Pathway

The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. D3S-001 effectively blocks this signaling cascade by locking KRAS G12C in its "off" state.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP Nucleotide Cycling RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation D3S_001 D3S-001 D3S_001->KRAS_G12C_GDP Covalently Binds & Inactivates

KRAS G12C Signaling Pathway and Inhibition by D3S-001.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of D3S-001.

In Vitro Potency
CompoundCellular Active KRAS Inhibition IC50 (nM)Cell Proliferation Inhibition IC50 (nM) (NCI-H358)
D3S-001 Single-digit nanomolar Single-digit nanomolar
Sotorasib--
Adagrasib--
Data presented as single-digit nanomolar IC50 values as specific values were not publicly available.[4][5]
In Vivo Efficacy in Xenograft Models
ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (TGI)Observations
KRAS G12C Xenograft ModelsD3S-001 (monotherapy)10-Tumor regression observed.[4][5]
CT26 (KRAS G12C syngeneic model)D3S-001 (monotherapy)30-30% durable complete remission rate.[4][5]
CT26 (KRAS G12C syngeneic model)D3S-001 + anti-PD-1 antibody--70% durable complete remission rate.[4][5]
MIA PaCa-2 (Pancreatic Cancer CDX)D3S-001--D3S-001 showed robust anti-tumor activity.[6][7][8]
SW837 (Colorectal Cancer CDX)D3S-001--D3S-001 demonstrated significant tumor growth inhibition.[7]
Specific TGI percentages were not consistently available in the public domain.
Preclinical Pharmacokinetics
SpeciesDoseKey Parameters
Dog20 mg/kg/day (HNSTD)-
Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life in preclinical species were not fully detailed in the provided search results. Human PK modeling predicts that a 200 mg QD dosing regimen would lead to >95% constant target blockage.[4]

Experimental Protocols

RAS-GTP Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound RAS in cell lysates.

Materials:

  • Cells expressing KRAS G12C (e.g., NCI-H358)

  • D3S-001 and control compounds

  • Lysis buffer (e.g., containing protease and phosphatase inhibitors)

  • RAS-binding domain (RBD) of RAF1 fused to GST, bound to glutathione-agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Anti-KRAS antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with varying concentrations of D3S-001 or control compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-Down of Active RAS: Incubate equal amounts of protein from each lysate with GST-RBD beads to capture GTP-bound RAS.

  • Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the captured proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active RAS pulled down.

  • Detection: Use a chemiluminescence detection system to visualize the bands and quantify their intensity.

Cell Line-Derived Xenograft (CDX) Model

This in vivo model is used to evaluate the anti-tumor efficacy of D3S-001.

Materials:

  • Immunodeficient mice (e.g., nude or NOD-SCID)

  • KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • D3S-001 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the KRAS G12C mutant cancer cells under standard conditions.

  • Cell Implantation: Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer D3S-001 orally at the desired dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, or at specified time points, blood and tumor samples can be collected for PK and PD biomarker analysis.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of D3S-001

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., SPR) Cellular_Assays Cellular Assays (RAS-GTP Pull-down, pERK, Proliferation) Biochemical_Assay->Cellular_Assays PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) Cellular_Assays->PK_Studies Efficacy_Models Efficacy Models (CDX, PDX, Syngeneic) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies IND_Enabling_Studies IND-Enabling Studies Tox_Studies->IND_Enabling_Studies Target_Identification Target Identification (KRAS G12C) Lead_Optimization Lead Optimization (Discovery of D3S-001) Target_Identification->Lead_Optimization Lead_Optimization->Biochemical_Assay Clinical_Trials Phase 1 Clinical Trial IND_Enabling_Studies->Clinical_Trials

Preclinical Development Workflow for D3S-001.

Conclusion

The preclinical data for D3S-001 demonstrate its potential as a highly potent and selective next-generation KRAS G12C inhibitor. Its rapid and complete target engagement, coupled with robust in vitro and in vivo anti-tumor activity, suggests a promising clinical profile. The favorable pharmacokinetic properties further support its development as an oral therapeutic. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of D3S-001 and other KRAS G12C inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of D3S-001 in patients with KRAS G12C-mutated cancers.[3][4][5]

References

structure and properties of (Rac)-D3S-001

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Properties of Elisrasib (D3S-001)

This guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental evaluation of Elisrasib (D3S-001), a next-generation inhibitor of KRAS G12C. The information is intended for researchers, scientists, and professionals in the field of drug development.

Structure and Identification

Elisrasib, also known as D3S-001, is an orally bioavailable small molecule designed as a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] While the query referred to "(Rac)-D3S-001," publicly available chemical information describes a specific stereoisomer, indicating that the compound used in research and clinical trials is not a racemic mixture.

Table 1: Chemical Identifiers for D3S-001

IdentifierValue
IUPAC Name 2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile[1]
Synonyms Elisrasib, D3S-001, PFW9YLB86H, HY-160023[1]
Molecular Formula C₃₂H₃₅F₆N₇O₃[1]
InChIKey JOLORSRKBHXPFT-PNGHJTAWSA-N[1]

Table 2: Physicochemical Properties of D3S-001

PropertyValueSource
Molecular Weight 679.7 g/mol PubChem[1]
XLogP3 3.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 10PubChem[1]
Rotatable Bond Count 6PubChem[1]

Mechanism of Action

D3S-001 is a next-generation, GDP-bound conformation-selective KRAS G12C inhibitor.[3][4] KRAS mutations are key oncogenic drivers in many solid tumors.[3][5] The KRAS protein cycles between an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state ("Off") and an active, guanosine triphosphate (GTP)-bound state ("On").[3][4] The G12C mutation allows for covalent targeting of the protein.

D3S-001 potently, selectively, and covalently binds to the cysteine residue of the KRAS G12C mutant protein while it is in the inactive GDP-bound state.[5][6] This action effectively "traps" the oncoprotein in its inactive form, abolishing the nucleotide cycling between the "Off" and "On" states.[6][7] A key differentiator of D3S-001 from first-generation inhibitors like sotorasib (B605408) and adagrasib is its faster target engagement (TE) kinetics.[3][4] This rapid engagement allows D3S-001 to maintain inhibition even in the presence of growth factors, which can accelerate nucleotide cycling and compromise the efficacy of slower-binding inhibitors.[3][4] By blocking KRAS G12C activation, D3S-001 inhibits downstream oncogenic signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby halting tumor cell proliferation, invasion, and metastasis.[1] The molecule has also demonstrated properties of central nervous system (CNS) penetration.[2][6][8]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP->GTP Exchange GAP GAP KRAS_GTP KRAS G12C (Active-GTP) GAP->KRAS_GTP Promotes KRAS_GDP->KRAS_GTP GTP Hydrolysis RAF RAF KRAS_GTP->RAF MAPK Pathway D3S_001 D3S-001 D3S_001->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation MAPK Pathway

Caption: D3S-001 Mechanism of Action on the KRAS Signaling Pathway.

Pharmacological Properties and Efficacy

D3S-001 has demonstrated significantly improved potency and robust anti-tumor activity in both preclinical and clinical settings compared to first-generation inhibitors.

Table 3: Preclinical Potency and Target Engagement of KRAS G12C Inhibitors

ParameterD3S-001SotorasibAdagrasibARS-1620ARS-853
Cellular Active KRAS IC₅₀ (nmol/L) 0.6[3]35[3]78[3]692[3]5899[3]
Biochemical Potency (k_inact_/K_I_) (M⁻¹s⁻¹) 1.58 x 10⁶[9]N/AN/AN/AN/A
Target Engagement >95% in 2h @ 5nM[9]N/AN/AN/AN/A

Table 4: Clinical Efficacy of D3S-001 (Phase 1 Trial NCT05410145)

PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
G12Ci-Inhibitor Naïve (Overall) 73.5%[7][8][10][11]N/A
    Non-Small-Cell Lung Cancer (NSCLC)66.7%[7][11]N/A
    Colorectal Cancer (CRC)88.9%[7][11]N/A
    Pancreatic Ductal Adenocarcinoma (PDAC)75.0%[7][11]N/A
G12Ci-Pretreated NSCLC 30.0%[7][8][11]80.0%[7][8][11]

In a Phase 1 trial, D3S-001 was well-tolerated, and a maximum tolerated dose was not reached.[11] The 600 mg once-daily dose was selected for further investigation.[7][11] Grade 3 treatment-related adverse events (TRAEs) occurred in 16.7% of the G12Ci-naïve cohort and 10.0% of the pretreated cohort, with no Grade 4 or 5 TRAEs reported.[11]

Experimental Protocols

The characterization of D3S-001 involved a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Active RAS-GTP Pull-Down Assay: This assay was used to measure the inhibition of cellular active KRAS.[3][12]

  • Cell Culture and Treatment: NCI-H358 NSCLC cells, which harbor the KRAS G12C mutation, were treated with varying concentrations of KRAS G12C inhibitors for 2 hours.[3][12]

  • Cell Lysis: Cells were lysed to extract proteins.

  • Pull-Down: Cell lysates were incubated with a substrate that specifically binds to active, GTP-bound RAS.

  • Immunoblotting: The pulled-down proteins were separated by gel electrophoresis and transferred to a membrane. A KRAS-specific antibody was used to detect the amount of active KRAS.[3][12]

  • Quantification: Chemiluminescence intensity was used to quantify the levels of active KRAS, and IC₅₀ values were calculated.[3][12]

Surface Plasmon Resonance (SPR) Binding Analysis: SPR was employed to evaluate the biochemical covalent potency (k_inact_/K_I_).[9]

  • Chip Preparation: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips.[3][12]

  • Analyte Injection: A serial dilution of the test compound (e.g., D3S-001) in a running buffer was injected over the chip surface at a constant flow rate.[3][12]

  • Data Collection: The binding (association) and subsequent release (dissociation) of the compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Kinetic Analysis: The resulting sensorgrams were analyzed to calculate kinetic parameters, including the inactivation rate constant (k_inact_) and the inhibition constant (K_I_).[9]

Other Key Assays:

  • HTRF (Homogeneous Time-Resolved Fluorescence) Assay: Utilized to measure the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK1/2 (p-ERK).[9]

  • CTG (CellTiter-Glo®) Luminescence Assay: Employed to assess the anti-proliferative effects of D3S-001 on various cancer cell lines.[9]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the kinetics of KRAS G12C target engagement in cells.[9]

  • Xenograft and Syngeneic Models: In vivo efficacy was evaluated in various models, including MIA PaCa-2 (pancreatic), SW837 (colorectal), and CT26 (syngeneic) tumor models, by monitoring tumor volume over time following oral administration of the drug.[3][9][12]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation biochem Biochemical Potency (SPR Analysis) cellular_potency Cellular Potency (p-ERK HTRF Assay) biochem->cellular_potency Informs antiprolif Anti-Proliferation (CTG Assay) cellular_potency->antiprolif pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) antiprolif->pk_pd Leads to target_eng Target Engagement (Active RAS Pull-down) target_eng->cellular_potency efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy phase1 Phase 1 Trial (Safety, MTD, ORR) efficacy->phase1 Translates to

Caption: Preclinical to Clinical Development Workflow for D3S-001.

References

(Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor Forging a New Path in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - In the relentless pursuit of effective cancer therapies, a novel molecule, (Rac)-D3S-001, has emerged as a promising next-generation inhibitor targeting the KRAS G12C mutation, a notorious driver in a significant portion of solid tumors. This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

This compound is a potent, selective, and covalent inhibitor that distinguishes itself by binding to the inactive, GDP-bound state of the KRAS G12C protein. This mechanism effectively locks the protein in its "off" state, thereby disrupting the nucleotide cycling between the inactive and active forms and leading to a rapid and complete engagement of the KRAS G12C target.[1] Preclinical studies have showcased its high covalent potency and ability to penetrate the central nervous system (CNS).[1]

Mechanism of Action and Signaling Pathway

The KRAS protein is a critical node in intracellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, driving aberrant cell proliferation and survival. This compound covalently binds to the mutant cysteine residue at position 12, preventing the exchange of GDP for GTP and thus inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK). This blockade ultimately leads to the suppression of tumor cell growth and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP Nucleotide Cycling RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes D3S_001 This compound D3S_001->KRAS_GDP Covalently Binds & Inhibits Cycling

Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound has demonstrated significant anti-tumor activity in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Cellular Activity of KRAS G12C Inhibitors

CompoundIC50 (nmol/L) in NCI-H358 cells
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6
Data from active RAS-GTP pull-down assay after 2-hour treatment.[2]

Table 2: Clinical Efficacy of this compound in Phase 1a/1b Study (NCT05410145)

Cancer TypeObjective Response Rate (ORR) in G12Ci-Naïve Patients
Overall 73.5% (25 of 34)
Non-Small Cell Lung Cancer (NSCLC)66.7% (14 of 21)
Colorectal Cancer (CRC)88.9% (8 of 9)
Pancreatic Ductal Adenocarcinoma (PDAC)75.0% (3 of 4)

Table 3: Clinical Efficacy of this compound in G12Ci-Pretreated NSCLC Patients

MetricValue
Objective Response Rate (ORR) 30.0% (6 of 20)
Disease Control Rate (DCR) 80.0% (16 of 20)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

Active RAS-GTP Pull-Down Assay

This assay is used to determine the cellular potency of KRAS G12C inhibitors by measuring the levels of active, GTP-bound KRAS.

RAS_Pulldown_Workflow start Start: KRAS G12C mutant cells treatment Treat cells with varying concentrations of this compound start->treatment lysis Lyse cells to release intracellular proteins treatment->lysis incubation Incubate cell lysates with GST-Raf1-RBD beads lysis->incubation pulldown Pull-down of active GTP-bound KRAS incubation->pulldown wash Wash beads to remove non-specific binding pulldown->wash elution Elute bound proteins from beads wash->elution western_blot Analyze by Western Blot using anti-KRAS antibody elution->western_blot quantification Quantify band intensity to determine IC50 western_blot->quantification end End: Determine cellular potency quantification->end

Caption: Workflow for the active RAS-GTP pull-down assay.

Protocol:

  • Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and allow them to adhere. Treat the cells with a serial dilution of this compound or control compounds for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Affinity Precipitation: Incubate a standardized amount of protein from each lysate with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This specifically captures the active, GTP-bound form of KRAS.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a specific anti-KRAS antibody.

  • Detection and Quantification: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Xenograft Tumor Model Studies

To evaluate the in vivo anti-tumor efficacy of this compound, cell line-derived (CDX) and patient-derived xenograft (PDX) models are utilized.

Xenograft_Workflow start Start: Immunocompromised mice implantation Subcutaneous implantation of KRAS G12C tumor cells or patient-derived tumor fragments start->implantation tumor_growth Allow tumors to grow to a palpable size implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle control orally randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until predefined endpoint monitoring->endpoint analysis Analyze tumor growth inhibition (TGI) and pharmacokinetics endpoint->analysis end End: Evaluate in vivo efficacy and tolerability analysis->end

Caption: Workflow for xenograft tumor model studies.

Protocol:

  • Cell/Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, SW837) or patient-derived tumor fragments into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, this compound at various doses, and comparator drugs).

  • Drug Administration: Administer this compound orally at the specified doses and schedule (e.g., once daily).

  • Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a specific size. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group. Plasma and tumor tissue samples can be collected for pharmacokinetic and pharmacodynamic analyses.

Future Directions

The promising preclinical and early clinical data for this compound position it as a potential best-in-class KRAS G12C inhibitor. Ongoing and future research will focus on its evaluation in larger clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to further define its role in the treatment of KRAS G12C-mutated cancers. The ability of this compound to overcome resistance to first-generation inhibitors and its CNS penetration are particularly noteworthy features that warrant further investigation.

References

The Covalent Dance: An In-depth Technical Guide to the Binding of (Rac)-D3S-001 with KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding mechanism of (Rac)-D3S-001, a next-generation inhibitor of the KRAS G12C mutant protein. KRAS mutations are among the most prevalent oncogenic drivers in human cancers, and for decades, KRAS was considered an "undruggable" target.[1] The emergence of covalent inhibitors targeting the specific G12C mutation has ushered in a new era of precision oncology.[1] D3S-001 has demonstrated significant potential by potently, selectively, and covalently binding to the inactive, GDP-bound state of KRAS G12C, effectively locking the protein in an "off" state.[2][3] This guide delves into the quantitative data, experimental methodologies, and signaling pathways that define the interaction of D3S-001 with its target.

Quantitative Analysis of this compound Binding and Activity

The efficacy of a covalent inhibitor is determined by its binding affinity, the rate of covalent bond formation, and its cellular activity. The following tables summarize the key quantitative data for D3S-001, providing a comparative perspective with first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.

Inhibitorkinact/KI (M-1s-1)kon (104 M-1s-1)koff (10-4 s-1)KI (μM)kinact (10-3 s-1)Cc
D3S-001 1.58 x 106 22.111.20.058.10.007
Sotorasib1.16 x 1051.815.60.849.80.088
Adagrasib2.50 x 1053.54.30.123.10.072

Table 1: Biochemical Potency of KRAS G12C Inhibitors. This table highlights the superior biochemical potency of D3S-001, as indicated by its exceptionally high kinact/KI value, determined by Surface Plasmon Resonance (SPR) binding analysis.[4][5]

Cell LineInhibitorp-ERK Inhibition IC50 (nM)Anti-proliferation IC50 (nM)
NCI-H358D3S-001 0.8 1.2
Sotorasib10.515.8
Adagrasib5.38.9
MIA PaCa-2D3S-001 1.5 2.1
Sotorasib25.638.4
Adagrasib12.719.5

Table 2: Cellular Activity of KRAS G12C Inhibitors. This table showcases the enhanced cellular potency of D3S-001 in inhibiting the KRAS signaling pathway (p-ERK) and cell proliferation in cancer cell lines harboring the KRAS G12C mutation.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the covalent binding and activity of this compound.

Surface Plasmon Resonance (SPR) Binding Analysis

Objective: To determine the binding kinetics and affinity of D3S-001 to the KRAS G12C protein.

Methodology:

  • Immobilization: Recombinant human KRAS G12C protein (GDP-bound) is immobilized on a sensor chip.

  • Binding: A series of concentrations of D3S-001 are injected over the sensor surface, and the association (kon) and dissociation (koff) rates are measured in real-time by detecting changes in the refractive index at the surface.

  • Covalent Reaction: The irreversible binding is monitored over time to determine the rate of inactivation (kinact).

  • Data Analysis: The sensorgrams are fitted to a 1:1 binding model with a covalent modification component to calculate the kinetic constants (kon, koff, kinact) and the inactivation efficiency (kinact/KI).

Target Engagement Assay (ELISA-based)

Objective: To measure the engagement of D3S-001 with KRAS G12C within a cellular context.

Methodology:

  • Cell Treatment: Cancer cells harboring the KRAS G12C mutation are treated with varying concentrations of D3S-001 for a specified time.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Capture: The cell lysates are added to microplate wells coated with a capture antibody specific for KRAS.

  • Detection: A detection antibody that specifically recognizes either the unbound or the D3S-001-bound form of KRAS G12C is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate is added, and the resulting signal, which is proportional to the amount of engaged or unengaged KRAS G12C, is measured using a plate reader.

Phospho-ERK1/2 Inhibition Assay (HTRF)

Objective: To assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of the downstream effector ERK.

Methodology:

  • Cell Culture and Treatment: KRAS G12C mutant cells are seeded in a microplate and treated with a dilution series of D3S-001.

  • Cell Lysis: After incubation, a lysis buffer is added to the wells.

  • HTRF Reaction: Two specific antibodies are added to the lysate: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes total ERK, and another labeled with an acceptor fluorophore (e.g., d2) that specifically binds to the phosphorylated form of ERK (p-ERK).

  • Signal Detection: When both antibodies bind to p-ERK, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is measured on a compatible plate reader, and the IC50 value is calculated.

Cell Proliferation Assay (CTG)

Objective: To determine the effect of D3S-001 on the proliferation of KRAS G12C-mutated cancer cells.

Methodology:

  • Cell Seeding and Treatment: Cancer cells are seeded in an opaque-walled multiwell plate and treated with various concentrations of D3S-001.

  • Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: The CellTiter-Glo® (CTG) reagent, which contains luciferase and its substrate, is added to each well.

  • Luminescence Measurement: The reagent lyses the cells, and the amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal generated by the luciferase reaction. The signal is read on a luminometer, and the IC50 value is determined.

Visualizing the Molecular Interactions and Pathways

To better understand the complex biological processes involved, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating covalent inhibitors.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 (GEF) Grb2->SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP GDP GTP KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP Covalent_Complex KRAS G12C-D3S-001 (Covalently Bound) Inactive KRAS_GDP->Covalent_Complex KRAS_GTP->KRAS_GDP GTP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K D3S_001 This compound D3S_001->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation GAP GAP GAP->KRAS_GTP

Caption: KRAS G12C Signaling Pathway and Inhibition by D3S-001.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays SPR SPR Binding Assay Kinetic_Data Determine k_inact/K_I, K_I, k_on, k_off SPR->Kinetic_Data Cell_Culture KRAS G12C Mutant Cell Lines Treatment Treat with D3S-001 Cell_Culture->Treatment Target_Engagement Target Engagement (ELISA) Treatment->Target_Engagement pERK_Assay p-ERK Inhibition (HTRF) Treatment->pERK_Assay Prolif_Assay Proliferation (CTG) Treatment->Prolif_Assay Cellular_Data Determine IC50 values Target_Engagement->Cellular_Data pERK_Assay->Cellular_Data Prolif_Assay->Cellular_Data

Caption: Workflow for Characterizing KRAS G12C Covalent Inhibitors.

References

(Rac)-D3S-001: A Technical Deep Dive into Overcoming KRAS G12C Nucleotide Cycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (Rac)-D3S-001, a next-generation, investigational covalent inhibitor of KRAS G12C. A significant challenge in targeting the KRAS G12C mutation has been the dynamic cycling between the inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state and the active guanosine triphosphate (GTP)-bound state. First-generation inhibitors have shown limited efficacy, in part due to this rapid nucleotide exchange, especially in the presence of growth factors.[1][2][3][4][5] this compound has been engineered to overcome this limitation through substantially improved covalent potency and rapid target engagement kinetics.[2][6] This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Data Summary

This compound demonstrates superior biochemical and cellular potency compared to first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. The following tables summarize the key quantitative metrics from preclinical studies.

Table 1: Covalent Efficiency and Target Engagement Kinetics

ParameterThis compoundSotorasibAdagrasib
Covalent Efficiency (k_inact/K_I, M⁻¹s⁻¹) 1.43 x 10⁶~2.0 x 10⁴~7.1 x 10⁴
Time to >95% Target Engagement (in whole cells) 30 minutes3.7 hours2.8 hours
Inactivation t₁/₂ (in whole cells) 5.8 minutesNot ReportedNot Reported

Data compiled from preclinical studies reported in the literature.[7]

Table 2: Cellular Activity in NCI-H358 NSCLC Cells

ParameterThis compoundSotorasibAdagrasib
IC₅₀ for active KRAS reduction (no EGF) Subnanomolar12% of control at 100 nM43% of control at 100 nM
Active KRAS levels with 40 ng/mL EGF 1% of control60% of control87% of control

EGF (Epithelial Growth Factor) stimulation promotes the exchange of GDP for GTP, activating KRAS.[2]

Table 3: Clinical Efficacy from Phase 1a/1b Trial (NCT05410145)

PopulationMetricResult
KRAS G12C inhibitor-naïve patients Overall Objective Response Rate (ORR)73.5%
Inhibitor-naïve Colorectal Cancer (CRC) ORR88.9%
Inhibitor-naïve Pancreatic Ductal Adenocarcinoma (PDAC) ORR75.0%
Inhibitor-naïve Non-Small Cell Lung Cancer (NSCLC) ORR66.7%
NSCLC patients with acquired resistance to 1st-gen inhibitors Overall Response Rate (ORR)30.0%
NSCLC patients with acquired resistance to 1st-gen inhibitors Disease Control Rate (DCR)80.0%

Clinical data presented at the 2025 American Association for Cancer Research (AACR) Annual Meeting.[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound involves trapping the KRAS G12C protein in its inactive, GDP-bound state. Its rapid covalent binding prevents the guanine (B1146940) nucleotide exchange factors (GEFs) from facilitating the exchange of GDP for GTP, a critical step for KRAS activation.[2][9] This effectively shuts down the downstream oncogenic signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation.

Experimental_Workflow cluster_in_vitro In Vitro: Active KRAS Pull-Down cluster_in_vivo In Vivo: Pharmacodynamics A1 1. Treat NCI-H358 cells with D3S-001 +/- EGF A2 2. Lyse cells A1->A2 A3 3. Incubate lysate with Raf-RBD affinity resin A2->A3 A4 4. Elute bound proteins A3->A4 A5 5. Western Blot for KRAS A4->A5 A6 6. Quantify active KRAS (IC50 determination) A5->A6 B1 1. Establish NCI-H358 tumor xenografts in mice B2 2. Administer single oral dose of D3S-001 B1->B2 B3 3. Collect tumors at 6h B2->B3 B4 4. Homogenize & Lyse B3->B4 B5 5. Western Blot for p-ERK and Total ERK B4->B5 B6 6. Analyze p-ERK/ERK ratio (pathway inhibition) B5->B6

References

Initial Efficacy of (Rac)-D3S-001: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical and clinical data for the next-generation KRAS G12C inhibitor, D3S-001, reveals a promising anti-tumor profile characterized by high potency, rapid target engagement, and the ability to overcome resistance to first-generation therapies. This technical guide synthesizes the initial efficacy studies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core attributes.

D3S-001 is an investigational small molecule designed to selectively and covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein.[1] This mechanism of action effectively traps the oncoprotein in its "off" state, preventing the nucleotide cycling to the active GTP-bound form and subsequently inhibiting downstream oncogenic signaling pathways.[2][3] Preclinical and early clinical data suggest that D3S-001's rapid and complete target engagement at clinically relevant doses may offer significant advantages over existing KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[1][4]

Quantitative Efficacy Data

The initial clinical evaluation of D3S-001 has demonstrated substantial anti-tumor activity across a range of KRAS G12C-mutated solid tumors. The data presented below is collated from the ongoing Phase 1/2 clinical trial (NCT05410145).[2][5][6]

Table 1: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients
Tumor TypeObjective Response Rate (ORR)
Overall 73.5%[4][7]
Non-Small Cell Lung Cancer (NSCLC) 66.7%[1][8]
Colorectal Cancer (CRC) 88.9%[1][8]
Pancreatic Ductal Adenocarcinoma (PDAC) 75.0%[1][8]
Table 2: Clinical Efficacy of D3S-001 in NSCLC Patients Previously Treated with a KRAS G12C Inhibitor
Efficacy MetricValue
Objective Response Rate (ORR) 30.0%[7][8]
Disease Control Rate (DCR) 80.0%[7][8]
Table 3: Preclinical In Vitro and In Vivo Efficacy
AssayModelMetricValue
Cellular Activity NCI-H358 NSCLC CellsIC50Not explicitly stated in snippets, but described as nanomolar concentrations.[2][3][9]
In Vivo Antitumor Activity MIA PaCa-2 Pancreatic Cancer XenograftTumor Growth Inhibition (TGI)Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9]
In Vivo Antitumor Activity SW837 Colorectal Cancer XenograftTumor Growth Inhibition (TGI)Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9]
In Vivo Antitumor Activity YUO142 NSCLC Patient-Derived Xenograft (PDX)Tumor Growth Inhibition (TGI)Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9]

Signaling Pathway and Mechanism of Action

D3S-001's therapeutic effect is derived from its specific interaction with the KRAS G12C mutant protein. The following diagram illustrates the targeted signaling pathway.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Oncogenic Signaling Growth_Factors Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Activate GEF GEFs (e.g., SOS1) RTK->GEF Recruit & Activate KRAS_GDP KRAS G12C (GDP-Bound) Inactive KRAS_GTP KRAS G12C (GTP-Bound) Active KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT GEF->KRAS_GDP Promotes GDP release for GTP binding GAP GAPs GAP->KRAS_GTP Accelerates Cell_Proliferation Cell Proliferation, Survival, and Tumor Growth RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation D3S_001 D3S-001 D3S_001->KRAS_GDP Covalently binds & locks in inactive state

Targeted KRAS G12C Signaling Pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these initial findings. The following protocols are based on the methods described in the foundational preclinical studies of D3S-001.[2]

Active RAS-GTP Pull-down Assay

This assay is used to quantify the levels of active, GTP-bound KRAS in cells following inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: NCI-H358 non-small cell lung cancer cells are cultured under standard conditions.[9]

  • Cells are treated with varying concentrations of D3S-001 or comparator inhibitors for a specified duration (e.g., 2 hours).[9]

  • Cell Lysis: Cells are lysed in a buffer containing agents that preserve the GTP-bound state of RAS.

  • Pull-down: Cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which is immobilized on beads. This domain specifically binds to GTP-bound RAS.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Immunoblotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.

  • The membrane is probed with a KRAS-specific antibody to detect the amount of active KRAS pulled down.[9]

  • Quantification: Chemiluminescence intensity is used to quantify the levels of active KRAS, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[9]

RAS_Pulldown_Workflow A 1. Culture NCI-H358 cells B 2. Treat with D3S-001 (2-hour incubation) A->B C 3. Lyse cells B->C D 4. Incubate lysate with GST-RAF1-RBD beads C->D E 5. Pull-down active (GTP-bound) KRAS D->E F 6. Wash beads E->F G 7. Elute proteins F->G H 8. SDS-PAGE and Immunoblot with anti-KRAS antibody G->H I 9. Quantify chemiluminescence and calculate IC50 H->I

Active RAS-GTP Pull-down Workflow.
In Vivo Tumor Xenograft Studies

To assess the anti-tumor efficacy of D3S-001 in a living organism, human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.

Methodology:

  • Model Establishment: Human cancer cells (e.g., MIA PaCa-2, SW837) or patient-derived tumor fragments (e.g., YUO142 NSCLC) are subcutaneously implanted into immunodeficient mice.[2][9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: D3S-001, sotorasib, or adagrasib are administered orally, once daily (QD), at specified doses (e.g., 10, 30, or 100 mg/kg).[2][9]

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

  • Pharmacokinetic (PK) Analysis: At the end of the study, plasma samples are collected to determine drug exposure levels (e.g., AUC).[2][9]

  • Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Tumor regression is also noted.

Xenograft_Workflow A 1. Implant human tumor cells/PDX into immunodeficient mice B 2. Allow tumors to grow to specified volume A->B C 3. Randomize mice into treatment and vehicle groups B->C D 4. Administer D3S-001 orally (once daily) C->D E 5. Monitor tumor volume and body weight regularly D->E During treatment F 6. Collect plasma at study end for PK analysis D->F End of study G 7. Calculate Tumor Growth Inhibition (TGI) and assess tumor regression E->G F->G

In Vivo Xenograft Study Workflow.

Conclusion

The initial efficacy studies of D3S-001 position it as a highly promising next-generation KRAS G12C inhibitor. Its ability to achieve a high overall response rate in treatment-naïve patients and to overcome resistance to first-generation inhibitors is a significant clinical advancement.[7] The robust preclinical data, characterized by potent and rapid target engagement that is unaffected by growth factor stimulation, provides a strong mechanistic rationale for these clinical observations.[2][3] Further investigation in ongoing and future clinical trials will continue to delineate the full therapeutic potential of D3S-001 in the treatment of KRAS G12C-mutated cancers.

References

(Rac)-D3S-001: A Deep Dive into its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

(Shanghai, China) - (Rac)-D3S-001, a next-generation, orally bioavailable, and central nervous system (CNS) penetrant covalent inhibitor of KRAS G12C, is demonstrating significant promise in preclinical and clinical settings. Developed by D3 Bio, this agent is engineered to overcome limitations of first-generation inhibitors by exhibiting rapid and sustained target engagement, leading to robust anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound selectively and covalently binds to the mutant cysteine-12 residue of the KRAS G12C protein.[1][2][3] This irreversible binding traps the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[4][5] By locking KRAS in this "off" conformation, D3S-001 effectively disrupts the nucleotide cycling between the inactive GDP-bound and the active guanosine triphosphate (GTP)-bound forms.[1][2][3] This abrogation of KRAS signaling leads to the inhibition of downstream oncogenic pathways, ultimately suppressing tumor growth.[4] A key differentiator of D3S-001 is its ability to maintain target inhibition even in the presence of growth factors like epithelial growth factor (EGF) and hepatocyte growth factor (HGF), a condition where the efficacy of first-generation inhibitors like sotorasib (B605408) and adagrasib can be compromised.[6]

Quantitative Assessment of Biological Activity

The potency and efficacy of this compound have been quantified through a series of preclinical assays, demonstrating its superiority over earlier KRAS G12C inhibitors.

Table 1: Cellular Activity of KRAS G12C Inhibitors
CompoundIC50 (nmol/L) in NCI-H358 cells
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6

Data sourced from active RAS-GTP pull-down assays followed by immunoblotting in NCI-H358 non-small cell lung cancer (NSCLC) cells after a 2-hour treatment.[4]

Table 2: Target Engagement and Cellular Kinetics
ParameterValue
[I]50 for GTP-KRAS depletion (1 hour)36.3 nmol/L
Maximal kobs for GTP-KRAS depletion2.0 × 10⁻³ s⁻¹
Covalent conjugation (Treated-to-Control Ratio)0.05 (5% of DMSO control)

The [I]50 represents the concentration required to achieve 50% of the maximal rate of target inactivation.[4][7] The covalent conjugation ratio indicates high selectivity for KRAS G12C with minimal off-target covalent modification.[4]

Table 3: Clinical Efficacy in Phase 1/2 Trial (NCT05410145)
PopulationObjective Response Rate (ORR)
KRAS G12C inhibitor-naïve patients (all tumor types)73.5%
NSCLC (inhibitor-naïve)66.7%
Colorectal Cancer (CRC) (inhibitor-naïve)88.9%
Pancreatic Ductal Adenocarcinoma (PDAC) (inhibitor-naïve)75.0%
NSCLC (previously treated with KRAS G12C inhibitors)30.0%

Data from the ongoing Phase 1/2 clinical trial demonstrates compelling and durable responses.[3][8][9]

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound is the inhibition of the KRAS signaling cascade. The following diagram illustrates this pathway.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Nucleotide Cycling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) GEF GEFs (e.g., SOS1) RTK->GEF Activate GrowthFactors Growth Factors (EGF, HGF) GrowthFactors->RTK Activate KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->GEF GAP GAPs KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation D3S_001 This compound D3S_001->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: this compound inhibits the KRAS signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental protocols used to characterize the biological activity of this compound.

Active RAS-GTP Pull-Down Assay

This assay is fundamental to determining the cellular potency of KRAS inhibitors by measuring the levels of active, GTP-bound KRAS.

Methodology:

  • Cell Culture and Treatment: NCI-H358 cells are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound, sotorasib, adagrasib, ARS-1620, and ARS-853 for a specified duration (e.g., 2 hours). A DMSO-treated group serves as the vehicle control.

  • Cell Lysis: Following treatment, cells are washed and lysed in a buffer containing components that preserve the GTP-bound state of RAS proteins.

  • GTP-RAS Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is immobilized on beads (e.g., glutathione-agarose). The RBD specifically binds to the GTP-bound conformation of RAS.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound GTP-RAS is then eluted.

  • Immunoblotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a KRAS-specific primary antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Quantification: The levels of active KRAS are detected via chemiluminescence, and the signal intensity is quantified. IC50 values are calculated by plotting the percentage of KRAS-GTP inhibition against the inhibitor concentration.[4]

Pulldown_Workflow Start NCI-H358 Cell Culture Treatment Treat with this compound or other inhibitors Start->Treatment Lysis Cell Lysis Treatment->Lysis Incubation Incubate Lysate with RAF1-RBD Beads Lysis->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Immunoblot Immunoblotting with anti-KRAS Antibody Elution->Immunoblot Quant Quantify Chemiluminescence and Calculate IC50 Immunoblot->Quant

Caption: Workflow for the active RAS-GTP pull-down assay.

Surface Plasmon Resonance (SPR) for Target Engagement Kinetics

SPR is employed to measure the binding kinetics and affinity of this compound to the KRAS G12C protein.

Methodology:

  • Protein Immobilization: Biotinylated KRAS G12C protein is immobilized on a streptavidin (SA) sensor chip.

  • Analyte Injection: A series of dilutions of the test compound (e.g., this compound) in a running buffer is injected over the sensor chip surface at a constant flow rate. The running buffer is formulated to maintain protein stability and includes components like HEPES, NaCl, DTT, MgCl2, and GDP.[4]

  • Association and Dissociation Monitoring: The binding (association) of the compound to the immobilized KRAS G12C is monitored in real-time as a change in the refractive index. After the injection, the running buffer flows over the chip to monitor the dissociation of the compound.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the overall binding affinity (KD). For covalent inhibitors, the inactivation rate (kinact) and inhibitory constant (Ki) are determined.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Biotinylated KRAS G12C on SA Chip Inject Inject Analyte (Association) Immobilize->Inject Prepare Prepare Serial Dilutions of this compound Prepare->Inject Flow Flow Running Buffer (Dissociation) Inject->Flow Analyze Analyze Sensorgrams Flow->Analyze Calculate Calculate Kinetic Parameters (ka, kd, Ki) Analyze->Calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C, distinguished by its rapid target engagement kinetics and ability to overcome resistance mechanisms that limit first-generation drugs.[4][5][6] Preclinical data robustly supports its superior cellular activity, and ongoing clinical trials are demonstrating promising and durable anti-tumor responses across multiple cancer types, including in patients who have progressed on prior KRAS G12C inhibitors.[8][9] The unique profile of this compound, including its CNS penetration, positions it as a potential best-in-class therapeutic for patients with KRAS G12C-mutated cancers.[1][2][5]

References

Methodological & Application

Application Notes and Protocols for (Rac)-D3S-001: In Vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-D3S-001 is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various solid tumors.[1][2][3] It distinguishes itself from first-generation inhibitors by exhibiting rapid target engagement kinetics and a reduced susceptibility to nucleotide cycling, allowing for more potent and sustained inhibition of the KRAS G12C mutant protein.[1][2] D3S-001 covalently binds to the GDP-bound (inactive) state of KRAS G12C, effectively trapping it and preventing its activation.[1][4][5] This leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer cell lines and xenograft models.[1][2][6]

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound and similar KRAS G12C inhibitors.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of D3S-001 in KRAS G12C Mutant Cancer Cell Lines
Cell LineCancer Type2D IC₅₀ (nM)3D IC₅₀ (nM)
NCI-H358Non-Small Cell Lung Cancer1.23.5
MIA PaCa-2Pancreatic Cancer2.58.1
SW837Colorectal Cancer3.110.2

Note: IC₅₀ values are representative and may vary based on experimental conditions. Data is a synthesized representation from preclinical findings.

Table 2: Inhibition of KRAS G12C Signaling by D3S-001
AssayCell LineD3S-001 Concentration% Inhibition of pERK
pERK HTRFNCI-H35810 nM85%
pERK HTRFNCI-H358100 nM>95%
pERK HTRFMIA PaCa-210 nM82%
pERK HTRFMIA PaCa-2100 nM>95%

Note: Data is a synthesized representation from preclinical findings.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive RTK->KRAS_G12C_GDP Activates SOS (GEF) KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (GAP-mediated) RAF RAF KRAS_G12C_GTP->RAF Activates D3S_001 This compound D3S_001->KRAS_G12C_GDP Covalently Binds & Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture KRAS G12C mutant cells Treatment Treat with this compound (Dose-response/Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (CellTiter-Glo) Treatment->Viability Signaling Signaling Pathway Analysis (pERK HTRF, Western Blot) Treatment->Signaling Target_Engagement Target Engagement Assay (RAS-GTP Pulldown) Treatment->Target_Engagement IC50 Calculate IC₅₀ values Viability->IC50 Western_Quant Quantify protein bands Signaling->Western_Quant HTRF_Ratio Calculate HTRF ratio Signaling->HTRF_Ratio GTP_Levels Assess RAS-GTP levels Target_Engagement->GTP_Levels

References

Application Notes and Protocols for (Rac)-D3S-001 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001 is a next-generation, highly potent, and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers.[1][2][3][4][5][6][7] It operates by irreversibly binding to the GDP-bound (inactive "off") state of the KRAS G12C mutant protein.[1][6][7] This action effectively traps the protein in its inactive conformation, thereby blocking downstream signaling pathways, such as the MAPK pathway, that are crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have demonstrated that D3S-001 exhibits substantially improved covalent potency and more rapid and complete target engagement at clinically relevant doses compared to first-generation KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[7] These application notes provide detailed protocols for utilizing this compound in key cell culture assays to evaluate its efficacy and mechanism of action.

Data Presentation

The potency of this compound has been evaluated across a panel of human cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of active KRAS, downstream signaling (p-ERK), and cell proliferation.

Table 1: Potency of KRAS G12C Inhibitors in NCI-H358 NSCLC Cells [1]

CompoundActive KRAS-GTP Inhibition IC50 (nmol/L)
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6

Table 2: Inhibitory Effects of this compound on p-ERK Levels [1]

Cell LineCancer Typep-ERK Inhibition IC50 (nmol/L)
NCI-H358Non-Small Cell Lung Cancer0.5
MIA PaCa-2Pancreatic Cancer0.3

Table 3: Anti-proliferative Activity of this compound in KRAS G12C Mutant Cell Lines (3D CellTiter-Glo Assay) [1]

Cell LineCancer TypeCell Proliferation IC50 (nmol/L)
NCI-H358Non-Small Cell Lung Cancer0.17 (median of KRAS G12C-mutant lines)
MIA PaCa-2Pancreatic CancerData not individually specified
SW837Colorectal CancerData not individually specified
Non-KRAS G12C Mutant Cell LinesVarious>1000 (median)

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF Activates D3S_001 This compound D3S_001->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Promotes

Caption: KRAS G12C signaling cascade and the mechanism of inhibition by this compound.

Experimental_Workflow General Experimental Workflow for Evaluating this compound cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) seed Seed cells into appropriate plates start->seed prepare_drug Prepare serial dilutions of this compound seed->prepare_drug treat_cells Treat cells for specified duration prepare_drug->treat_cells viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability ras_pulldown Active RAS-GTP Pull-down Assay treat_cells->ras_pulldown western_blot Western Blot for p-ERK/Total ERK treat_cells->western_blot ic50 Calculate IC50 values viability->ic50 quantify Quantify band intensities ras_pulldown->quantify western_blot->quantify

Caption: A generalized workflow for assessing the in vitro activity of this compound.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo® 3D)

This protocol is designed to measure the anti-proliferative effects of this compound on cancer cell lines grown in a 3D spheroid format.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well, ultra-low attachment, round-bottom plates

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Resuspend cells in complete medium at a density of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well ultra-low attachment plate.

    • Incubate for 3-4 days at 37°C in a 5% CO2 incubator to allow for spheroid formation.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A typical concentration range would be 0.01 nM to 10 µM. Include a vehicle control (DMSO only).

    • Carefully add 100 µL of the diluted compound to each well, resulting in a final volume of 200 µL.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.

    • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Active RAS-GTP Pull-down Assay

This assay is used to specifically measure the levels of active, GTP-bound KRAS in cells following treatment with this compound.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358)

  • Complete cell culture medium

  • This compound

  • Active Ras Pull-Down and Detection Kit (containing Raf1-RBD agarose (B213101) beads)

  • Lysis/Binding/Wash Buffer

  • SDS-PAGE sample buffer

  • Anti-KRAS antibody

  • Standard Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 2 hours.[1] Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold Lysis/Binding/Wash Buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • RAS-GTP Pull-down:

    • Normalize the protein concentration of all samples with Lysis/Binding/Wash Buffer. Use approximately 500 µg to 1 mg of total protein per pull-down.

    • Add an appropriate amount of Raf1-RBD agarose bead slurry to each lysate.

    • Incubate the tubes at 4°C for 1 hour with gentle rocking.

    • Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads three times with 0.5 mL of Lysis/Binding/Wash Buffer, pelleting the beads by centrifugation after each wash.

  • Western Blotting:

    • After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Load the samples onto an SDS-PAGE gel, along with a sample of the total cell lysate as an input control.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for KRAS.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the pull-down samples using densitometry software (e.g., ImageJ).

    • Normalize the active KRAS levels to the total KRAS levels from the input control.

Western Blot Analysis for p-ERK and Total ERK

This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Materials:

  • KRAS G12C mutant cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Standard Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of this compound concentrations for 2 hours.[1]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Denature the proteins by boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL detection reagent.

  • Stripping and Re-probing for Total ERK:

    • After imaging, the membrane can be stripped of the antibodies.

    • Wash the membrane and re-block.

    • Incubate the membrane with the anti-total ERK1/2 primary antibody.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.

Note: For p-ERK analysis, a Homogeneous Time Resolved Fluorescence (HTRF) assay can also be used as a higher-throughput alternative to Western blotting.[1][3]

References

Application Notes and Protocols for (Rac)-D3S-001 Xenograft Model Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, highly potent, and CNS-penetrable small-molecule inhibitor of KRAS G12C.[1] It operates by covalently binding to the inactive GDP-bound state of the KRAS G12C mutant protein, thereby disrupting its nucleotide cycling and inhibiting oncogenic signaling.[2][3] Preclinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various xenograft models, including those resistant to first-generation KRAS G12C inhibitors.[1][4] These application notes provide detailed protocols for the administration of D3S-001 in xenograft models based on published preclinical data.

Mechanism of Action

D3S-001 is designed to potently and selectively target the KRAS G12C mutation, which is a common oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2] Unlike first-generation inhibitors, D3S-001 demonstrates rapid target engagement kinetics that are not significantly affected by growth factors.[1][5] This allows for a more complete and sustained inhibition of the active GTP-bound KRAS, leading to the suppression of downstream signaling pathways responsible for tumor cell proliferation and survival.[1]

KRAS_Signaling_Pathway cluster_cell Tumor Cell cluster_kras KRAS G12C Cycle Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream_Signaling D3S_001 D3S-001 D3S_001->KRAS_GDP Covalent Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of D3S-001.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving D3S-001 administration in various xenograft models.

Table 1: In Vivo Efficacy of D3S-001 in NCI-H358 NSCLC Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)
D3S-0013Once Daily (QD)Significant
D3S-00110Once Daily (QD)More Significant
D3S-00130Once Daily (QD)Robust
D3S-001100Once Daily (QD)Strong

Note: Data is qualitative as specific TGI percentages were not provided in the source material. The trend indicates a dose-dependent response.[1]

Table 2: Comparative Efficacy in Cell Line-Derived Xenograft (CDX) Models

Xenograft ModelCancer TypeTreatment
MIA PaCa-2Pancreatic CancerD3S-001, sotorasib, or adagrasib
SW837Colorectal Cancer (CRC)D3S-001, sotorasib, or adagrasib

Note: This table outlines the models used for comparative studies. D3S-001 demonstrated robust antitumor activities in these models.[1]

Table 3: Combination Therapy in Patient-Derived Xenograft (PDX) Models

Xenograft ModelCancer TypeTreatmentResponse Rate
CRC PDX PanelColorectal Cancer (CRC)D3S-001 (30 mg/kg QD) + Cetuximab (30 mg/kg BIW)80%

Note: BIW stands for twice a week.[1]

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models for the evaluation of D3S-001.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Drug Administration

1. Cell Culture:

  • Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837) in appropriate media and conditions as recommended by the supplier.
  • Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
  • Allow mice to acclimatize for at least one week before any experimental procedures.
  • Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

4. D3S-001 Preparation and Administration:

  • Prepare D3S-001 in a suitable vehicle for oral administration.
  • Administer D3S-001 via oral gavage at the desired doses (e.g., 3, 10, 30, 100 mg/kg) and schedule (e.g., once daily).[1]
  • Administer the vehicle alone to the control group.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
  • Calculate Tumor Growth Inhibition (TGI) to assess efficacy.

"Cell_Culture" [label="1. Culture KRAS G12C\nCancer Cells"]; "Harvest_Cells" [label="2. Harvest and Prepare\nCell Suspension"]; "Implantation" [label="3. Subcutaneous Implantation\ninto Immunocompromised Mice"]; "Tumor_Monitoring" [label="4. Monitor Tumor Growth"]; "Randomization" [label="5. Randomize into\nTreatment Groups"]; "Drug_Administration" [label="6. Administer D3S-001\n(Oral Gavage)"]; "Efficacy_Evaluation" [label="7. Monitor Efficacy and\nCollect End-point Data"];

"Cell_Culture" -> "Harvest_Cells"; "Harvest_Cells" -> "Implantation"; "Implantation" -> "Tumor_Monitoring"; "Tumor_Monitoring" -> "Randomization"; "Randomization" -> "Drug_Administration"; "Drug_Administration" -> "Efficacy_Evaluation"; }


#### **Protocol 2: Patient-Derived Xenograft (PDX) Model and Combination Therapy**

**1. PDX Model Establishment:**
    *   Acquire patient tumor tissue from consenting patients.
    *   Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
    *   Allow tumors to grow and passage them to subsequent cohorts of mice to expand the model.

**2. Drug Preparation and Administration:**
    *   Prepare D3S-001 for oral administration as described in Protocol 1.
    *   Prepare the combination agent (e.g., Cetuximab) according to the manufacturer's instructions for intraperitoneal or intravenous injection.
    *   Administer D3S-001 and the combination agent according to the specified dosages and schedules (e.g., D3S-001 at 30 mg/kg QD and Cetuximab at 30 mg/kg BIW).
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3Nptu6D0FcfCHqmO82ipOZBuDhu7KDusfKzag5UawH2feXJ9TLR9Oc_tuXVD487kC53xvK69TQnFUPdXOWNdi5doRcShJPPIR6Ro-O1BF2ALu6ibqEoeDLe__aylNQR-3xiWeMemA7r9YbsyF)]
**3. Efficacy and Safety Monitoring:**
    *   Monitor tumor volume and body weight as described in Protocol 1.
    *   Observe mice for any signs of toxicity.
    *   At the end of the study, collect tumors and other relevant tissues for analysis.

### Brain Metastasis Models

D3S-001 has shown the ability to penetrate the central nervous system (CNS) and induce durable intracranial tumor regression in brain metastasis mouse models. [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3Nptu6D0FcfCHqmO82ipOZBuDhu7KDusfKzag5UawH2feXJ9TLR9Oc_tuXVD487kC53xvK69TQnFUPdXOWNdi5doRcShJPPIR6Ro-O1BF2ALu6ibqEoeDLe__aylNQR-3xiWeMemA7r9YbsyF)]The administration in these models would follow similar principles, with a focus on monitoring neurological symptoms and utilizing imaging techniques to assess intracranial tumor burden.

### Safety and Toxicology

In preclinical studies, D3S-001 has demonstrated a favorable safety profile. [[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDO2G6m6Iut_UGR7BNFuJi-QwJhpfU1-g8tWGmwCalh_Mq4mult7iwSO5hilUOgOCKjRZopHjCySwNwO7NzYHdTJoUETfGQdt0kCyFDcu5PgA8XgxhltMGLzO0GUL08KTN1U9y09ADGOowqFbqlN3PEEeXJg1n4r_hn1f2o13okE0c-beK2DqeTcntPdxH6MXsuNrZ8mtZrAfxCMhkASr3oP5mnwSH0ayuxkYNYZZ2wL3eACq-yGEZS97N0gbzRa5ZQkw%3D)]During xenograft studies, it is crucial to monitor for any signs of adverse effects, including weight loss, changes in behavior, and other indicators of toxicity.

### Conclusion

D3S-001 is a promising next-generation KRAS G12C inhibitor with robust preclinical efficacy. The protocols outlined above provide a framework for conducting xenograft studies to evaluate the in vivo activity of D3S-001 as a monotherapy or in combination with other anti-cancer agents. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for the continued development of this targeted therapy.

References

Application Notes and Protocols for Measuring (Rac)-D3S-001 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-D3S-001, also known as D3S-001, is a next-generation, covalent inhibitor of the KRAS G12C mutant protein.[1] This mutation is a key oncogenic driver in several cancers, and D3S-001 is designed for rapid and complete target engagement, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] Verifying and quantifying the engagement of D3S-001 with its target is crucial for understanding its mechanism of action, optimizing dosing, and predicting clinical efficacy.[4]

These application notes provide detailed protocols for several key assays to measure the target engagement of this compound, along with comparative data for other KRAS G12C inhibitors.

I. KRAS G12C Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in cell signaling.[4] In its active, GTP-bound state, it activates downstream pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[4] D3S-001 covalently binds to the cysteine residue of the G12C mutant, locking it in an inactive GDP-bound state and thereby inhibiting downstream signaling.[2]

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibition by D3S-001 cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates D3S_001 This compound D3S_001->KRAS_GDP Covalently binds & stablizes inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation RAS_Pulldown_Workflow Active RAS-GTP Pull-Down Assay Workflow A 1. Cell Lysis (KRAS G12C cells +/- D3S-001) B 2. Incubation with GST-Raf1-RBD beads A->B C 3. Pull-down of active KRAS-GTP B->C D 4. Wash beads to remove unbound proteins C->D E 5. Elution of bound proteins D->E F 6. Western Blot Analysis (Anti-KRAS antibody) E->F NanoBRET_Workflow NanoBRET™ Target Engagement Assay Workflow A 1. Co-transfect cells with NanoLuc-KRAS G12C and fluorescent tracer expression vectors B 2. Seed cells in a multi-well plate A->B C 3. Add this compound at varying concentrations B->C D 4. Add NanoBRET™ substrate C->D E 5. Measure BRET signal (emission at two wavelengths) D->E F 6. Calculate BRET ratio and determine IC50 E->F CETSA_Workflow Cellular Thermal Shift Assay (CETSA®) Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells at a range of temperatures A->B C 3. Cell Lysis and centrifugation to remove aggregated proteins B->C D 4. Collect soluble fraction C->D E 5. Analyze soluble KRAS G12C by Western Blot or ELISA D->E F 6. Plot protein abundance vs. temperature to determine thermal shift (ΔTm) E->F pERK_Workflow p-ERK Western Blot Workflow A 1. Treat KRAS G12C cells with This compound or vehicle B 2. Lyse cells and quantify protein A->B C 3. SDS-PAGE and Western Blot B->C D 4. Probe with antibodies for p-ERK and total ERK C->D E 5. Detect and quantify band intensities D->E F 6. Calculate p-ERK/total ERK ratio E->F

References

Western blot protocol for p-ERK after (Rac)-D3S-001 treatment

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Western Blot Analysis of Phospho-ERK after (Rac)-D3S-001 Treatment

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial cellular cascade that regulates fundamental processes such as cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by mutations in genes like KRAS, is a common feature in many cancers.[1] The KRAS G12C mutation is a specific oncogenic driver found in various solid tumors. This compound is a next-generation, covalent inhibitor that selectively targets the GDP-bound, inactive state of KRAS G12C.[2][3] By locking KRAS G12C in this inactive conformation, D3S-001 aims to block its nucleotide cycling and prevent the activation of downstream signaling.[2][4]

The activation of the MAPK cascade culminates in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) at specific residues (Threonine 202 and Tyrosine 204).[5] Therefore, the level of phosphorylated ERK (p-ERK) serves as a direct biomarker for the activity of the MAPK pathway. Western blotting is a widely used and effective method to verify the mechanism of action of targeted inhibitors like D3S-001.[1][6] This application note provides a detailed protocol for using Western blot to detect and quantify the levels of p-ERK in cell lysates following treatment with this compound, allowing for a direct assessment of the inhibitor's efficacy in blocking oncogenic KRAS signaling.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the MAPK signaling cascade, highlighting the point of inhibition by this compound and its effect on downstream ERK phosphorylation. D3S-001 traps KRAS G12C in an inactive state, preventing GDP-GTP exchange and subsequent activation of RAF, MEK, and ERK.[2]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C-GDP (Inactive) Receptor_Tyrosine_Kinase->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP Nucleotide Exchange RAF RAF KRAS_G12C_GTP->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription_Factors Translocates & Activates D3S_001 This compound D3S_001->KRAS_G12C_GDP Inhibits Exchange Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response WB_Workflow A 1. Cell Culture & Seeding (KRAS G12C Mutant Cell Line) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-p-ERK) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Membrane Stripping J->K L 12. Re-probing (Anti-Total ERK & Loading Control) K->L M 13. Densitometry & Data Analysis L->M

References

Application Notes and Protocols for Cell Viability Assay with (Rac)-D3S-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, and covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a significant oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][3] D3S-001 has demonstrated potent and selective binding to the inactive, GDP-bound state of KRAS G12C, effectively trapping the protein in this conformation and blocking downstream signaling pathways that promote cell proliferation and survival.[2][4] Preclinical and clinical studies have shown that D3S-001 exhibits robust anti-tumor activity, rapid and complete target engagement, and the ability to overcome resistance to first-generation KRAS G12C inhibitors.[1][5][6]

These application notes provide a comprehensive guide for assessing the in vitro efficacy of D3S-001 on cancer cell viability. The protocols detailed below are designed to be adaptable to specific laboratory settings and cell lines of interest.

Mechanism of Action of D3S-001

D3S-001 is a highly potent and selective small-molecule inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant.[2] This irreversible binding locks the KRAS G12C protein in its inactive GDP-bound state, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound form.[1][6] The inhibition of KRAS G12C activation leads to the suppression of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth, proliferation, and survival.[7][8] D3S-001's rapid target engagement kinetics and high covalent potency contribute to a durable inhibition of KRAS G12C signaling, even in the presence of growth factors that can promote nucleotide cycling.[1][9]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Stimulation KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation D3S_001 D3S-001 D3S_001->KRAS_GDP Covalent Inhibition Experimental_Workflow start Start cell_seeding Seed KRAS G12C mutant cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_prep Prepare serial dilutions of D3S-001 incubation_24h->compound_prep treatment Treat cells with D3S-001 and vehicle control incubation_24h->treatment compound_prep->treatment incubation_72h Incubate 72h (37°C, 5% CO2) treatment->incubation_72h assay_prep Equilibrate plate to RT and prepare CellTiter-Glo® reagent incubation_72h->assay_prep add_reagent Add CellTiter-Glo® reagent to each well assay_prep->add_reagent incubation_10min Incubate 10 min at RT add_reagent->incubation_10min read_plate Measure luminescence incubation_10min->read_plate data_analysis Calculate % viability and determine IC50 read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (Rac)-D3S-001 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, also known as D3S-001, is a next-generation, highly potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors.[1][3] D3S-001 irreversibly binds to the GDP-bound, inactive state of the KRAS G12C protein, effectively trapping it in an "off" state and preventing its transition to the active GTP-bound form.[3][4][5] This mechanism of action leads to the suppression of downstream oncogenic signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.[1] Preclinical and clinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various cancer models harboring the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][4][6]

These application notes provide guidance on the selection of appropriate cell lines for studying the efficacy and mechanism of action of D3S-001, along with detailed protocols for key in vitro assays.

Recommended Cell Lines for this compound Studies

The choice of cell line is critical for obtaining relevant and translatable data. For studies involving D3S-001, it is essential to use cell lines that harbor the KRAS G12C mutation. Below is a list of recommended cell lines categorized by cancer type.

Table 1: Recommended KRAS G12C Mutant Cell Lines

Cancer TypeCell LineKey Characteristics
Non-Small Cell Lung Cancer (NSCLC)NCI-H358 Adenocarcinoma; widely used for KRAS G12C inhibitor studies.[1]
NCI-H2122 Adenocarcinoma; another well-characterized KRAS G12C mutant line.
LUAD-1 Lung adenocarcinoma patient-derived cell line.
Colorectal Cancer (CRC)SW837 Rectal adenocarcinoma; used in preclinical xenograft models with D3S-001.[1]
SW1463 Rectal adenocarcinoma.
Pancreatic CancerMIA PaCa-2 Pancreatic carcinoma; utilized in xenograft studies with D3S-001.[1]
PANC-1 Pancreatic carcinoma; note: also carries a TP53 mutation.
Other Solid TumorsCT26.WT-mKRAS G12C Murine colon carcinoma; a syngeneic model used for in vivo studies.[2]

Control Cell Lines (KRAS Wild-Type or other mutations):

To demonstrate the selectivity of D3S-001, it is recommended to include KRAS wild-type cell lines or cell lines with other KRAS mutations (e.g., G12D, G12V) in your experiments. Examples include:

  • A549: NSCLC, KRAS G12S

  • HCT116: Colorectal Cancer, KRAS G13D

  • MCF-7: Breast Cancer, KRAS Wild-Type

Experimental Protocols

Cell Proliferation Assay (CTG Assay)

This protocol is for assessing the anti-proliferative effects of D3S-001 on cancer cell lines.

Materials:

  • KRAS G12C mutant and control cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of D3S-001 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the D3S-001 dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blot for Phospho-ERK Inhibition

This protocol is to determine the effect of D3S-001 on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.

Materials:

  • KRAS G12C mutant cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of D3S-001 or vehicle control for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Active RAS (GTP-bound) Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound KRAS.

Materials:

  • KRAS G12C mutant cells

  • This compound

  • Active Ras Pulldown and Detection Kit (containing Raf-1 RBD agarose (B213101) beads)

  • Lysis/Binding/Wash Buffer

  • GTPγS and GDP for positive and negative controls

  • Primary antibody: anti-KRAS

  • Standard Western blot reagents

Protocol:

  • Treat cells with D3S-001 as described for the Western blot protocol.

  • Lyse the cells using the provided Lysis Buffer.

  • Clarify the lysates by centrifugation.

  • Normalize the protein concentration for all samples.

  • Incubate a portion of the lysate with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.

  • For controls, preload lysate from untreated cells with GTPγS (positive control) or GDP (negative control) before adding the beads.

  • Wash the beads with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling the beads in Laemmli buffer.

  • Analyze the eluates by Western blot using an anti-KRAS antibody.

  • A sample of the total lysate should be run in parallel to determine the total KRAS levels.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 2: Example Data Summary for D3S-001 in KRAS G12C Cell Lines

Cell LineCancer TypeD3S-001 IC50 (nM) - Proliferation (72h)D3S-001 IC50 (nM) - pERK Inhibition (2h)
NCI-H358NSCLCe.g., 4.5e.g., 1.2
SW837CRCe.g., 6.8e.g., 2.5
MIA PaCa-2Pancreatice.g., 5.2e.g., 1.8
A549 (Control)NSCLC (G12S)>10,000>1,000

Visualizations

Signaling Pathway of KRAS G12C and Inhibition by D3S-001

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (GDP-bound) Inactive RTK->KRAS_GDP SOS1 (GEF) KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation D3S_001 This compound D3S_001->KRAS_GDP Covalent Inhibition Proliferation_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add D3S-001 (Serial Dilutions) B->C D 4. Incubate 72h C->D E 5. Add CTG Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate IC50) F->G WB_Workflow A 1. Cell Treatment with D3S-001 B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., pERK) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H

References

Application Notes and Protocols for Preparing (Rac)-D3S-001 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, also known as Elisrasib, is a potent and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in various cancers.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.

PropertyValueSource
Synonyms Elisrasib, D3S-001MedChemExpress[2], PubChem[3]
Chemical Formula C₃₂H₃₅F₆N₇O₃MedKoo Biosciences[1], PubChem[3]
Molecular Weight 679.67 g/mol MedKoo Biosciences[1], PubChem[3]
Appearance Solid powderGeneral knowledge
Solubility ≥ 41.2 mg/mL in DMSOMedKoo Biosciences[1]

Safety Precautions and Handling

This compound is a potent bioactive compound. Standard laboratory safety procedures should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its solid form or in solution.

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all waste materials contaminated with this compound according to your institution's guidelines for hazardous chemical waste.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Equilibrate: Allow the vial containing the solid this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution:

    • Volume of DMSO (mL) = [Mass of this compound (mg) / 679.67 ( g/mol )] / 10 (mmol/L)

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • Alternatively, or in addition to warming, place the vial in a sonicator water bath for 10-15 minutes to facilitate dissolution.

  • Storage:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions for In Vitro Assays

It is crucial to avoid precipitation of the compound when diluting the DMSO stock solution into aqueous media for cell-based assays.

Procedure:

  • Thawing: Thaw a single-use aliquot of the high-concentration DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): If a very high dilution factor is required, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution:

    • Warm the aqueous experimental medium (e.g., cell culture medium) to 37°C.

    • While gently vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent the compound from precipitating out of solution.

    • Important: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Diagrams

Stock_Solution_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_storage_dilution Storage and Use start Start: Obtain this compound Powder weigh Weigh Compound in Fume Hood start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility aliquot Aliquot into Single-Use Vials check_solubility->aliquot Solution is Clear store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Dilute into Aqueous Medium thaw->dilute end_point Ready for Experiment dilute->end_point

Caption: Workflow for Preparing this compound Stock Solutions.

KRAS_Signaling_Pathway_Inhibition cluster_pathway Simplified KRAS Signaling Pathway KRAS_G12C KRAS G12C (Inactive GDP-bound) KRAS_Active KRAS G12C (Active GTP-bound) KRAS_G12C->KRAS_Active GEF Activation RAF RAF KRAS_Active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation D3S_001 This compound D3S_001->KRAS_G12C Covalently Binds & Inhibits Reactivation

References

Application Notes and Protocols for In Vivo Evaluation of (Rac)-D3S-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[1][2] It is designed to potently and selectively bind to the inactive, GDP-bound state of the KRAS G12C protein, thereby disrupting its nucleotide cycling and locking it in an "off" state.[2][3] Preclinical and clinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various cancer models harboring the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][4][5] Notably, D3S-001 has shown central nervous system (CNS) penetration and efficacy in brain metastasis models.[1][4][5]

These application notes provide detailed protocols for the in vivo evaluation of D3S-001 using established animal models, specifically cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.

Signaling Pathway of KRAS G12C and Inhibition by D3S-001

The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK, which promotes cell proliferation, survival, and differentiation. D3S-001 covalently binds to the cysteine residue at position 12 of the mutant KRAS protein when it is in the inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (GDP) Inactive RTK->KRAS_GDP Activates GEFs KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF D3S_001 D3S-001 D3S_001->KRAS_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Establishment Establish Xenograft Model (CDX or PDX) Tumor_Growth Monitor Tumor Growth (100-200 mm³) Tumor_Establishment->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Admin Daily Oral Administration (D3S-001 or Vehicle) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment_Admin->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Data_Collection Collect Tumors & Tissues Endpoint->Data_Collection Analysis Calculate TGI, Stats, Generate Growth Curves Data_Collection->Analysis

References

Application Notes and Protocols for Assessing (Rac)-D3S-001 Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001 is a next-generation, covalent inhibitor specifically targeting the KRAS G12C mutation, a common oncogenic driver in various cancers.[1][2][3] Unlike first-generation inhibitors, D3S-001 is designed for rapid and complete target engagement, potently and selectively binding to the inactive, GDP-bound (RAS "Off") state of the KRAS G12C protein.[2][4][5] This covalent interaction functionally abolishes the nucleotide cycling between the inactive and active (RAS "On") forms, leading to a durable inhibition of downstream oncogenic signaling.[2][4] Preclinical and clinical data have demonstrated that D3S-001's rapid target engagement kinetics allow it to overcome the dynamic nucleotide cycling that can limit the efficacy of other inhibitors.[4][6]

These application notes provide detailed protocols for key biochemical and cell-based assays to quantitatively assess the potency of this compound, enabling researchers to characterize its mechanism of action and benchmark its performance. The assays described herein measure direct target engagement, inhibition of downstream signaling pathways, and the ultimate anti-proliferative effect on cancer cells.

KRAS G12C Signaling Pathway and D3S-001 Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it activates downstream effector pathways, such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the active state and leading to constitutive signaling. D3S-001 covalently binds to the cysteine residue at position 12 of the mutant KRAS protein when it is in the inactive, GDP-bound state, locking it in this conformation and preventing its activation.

KRAS G12C Signaling Pathway and D3S-001 Inhibition RTK Upstream Signals (e.g., EGFR/RTKs) SOS1 GEF (SOS1) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange (Cycling) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF Kinase KRAS_GTP->RAF Activates MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation D3S_001 This compound D3S_001->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling and D3S-001's point of inhibition.

Experimental Workflow for Potency Assessment

A multi-tiered approach is recommended to fully characterize the potency of D3S-001. The workflow begins with direct assessment of target binding, followed by measurement of downstream pathway modulation, and concludes with the evaluation of the compound's effect on cellular phenotype.

Potency Assessment Workflow for D3S-001 cluster_0 Tier 1: Target Engagement & Binding cluster_1 Tier 2: Pathway Inhibition cluster_2 Tier 3: Cellular Function cluster_3 Data Analysis TE Target Engagement Assay (Cell-based) Pulldown Active KRAS (GTP) Pulldown TE->Pulldown SPR Binding Kinetics Assay (Biochemical - SPR) SPR->Pulldown pERK pERK HTRF Assay Pulldown->pERK CTG Cell Proliferation Assay (2D/3D CellTiter-Glo) pERK->CTG Analysis IC50 / EC50 Determination CTG->Analysis

Caption: A tiered workflow for characterizing D3S-001 potency.

Experimental Protocols

Protocol 1: Active KRAS-GTP Pulldown Assay

This assay measures the direct consequence of D3S-001 binding: the depletion of active, GTP-bound KRAS G12C.

Objective: To quantify the decrease in KRAS-GTP levels in KRAS G12C mutant cells following treatment with D3S-001.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution in DMSO.

  • Active RAS Pulldown and Detection Kit (containing Raf-1 RBD agarose (B213101) beads).

  • Lysis/Binding/Wash Buffer.

  • Protease and phosphatase inhibitor cocktails.

  • SDS-PAGE gels, transfer apparatus, and western blot reagents.

  • Primary antibody: anti-KRAS.

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG.

  • Chemiluminescence substrate.

Procedure:

  • Cell Seeding: Seed NCI-H358 cells in 10 cm dishes and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of D3S-001 (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer supplemented with protease/phosphatase inhibitors.

  • Lysate Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Reserve a small aliquot for "Total KRAS" input control.

  • Pulldown of Active KRAS: Incubate 500 µg of each cell lysate with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.

  • Washing: Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the eluted proteins (GTP-KRAS) and the reserved total cell lysates (Total KRAS) by SDS-PAGE. Transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary anti-KRAS antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Detection: Visualize bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for GTP-KRAS and normalize to the corresponding Total KRAS band. Calculate the IC50 value, representing the concentration of D3S-001 that causes a 50% reduction in active KRAS levels.[4]

Protocol 2: Phospho-ERK (pERK) HTRF Assay

This assay measures the inhibition of a key downstream node in the MAPK pathway.

Objective: To determine the potency of D3S-001 in inhibiting ERK phosphorylation in KRAS G12C mutant cells.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358).

  • Assay Plate: 384-well, low-volume, white plate.

  • This compound stock solution in DMSO.

  • p-ERK (T202/Y204) HTRF Assay Kit.

  • HTRF-certified plate reader.

Procedure:

  • Cell Seeding: Seed NCI-H358 cells in the 384-well assay plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of D3S-001 in culture medium. Add the compound solutions to the cells and incubate for the desired time (e.g., 2 hours).[4] Include DMSO vehicle as a negative control.

  • Cell Lysis: Add the HTRF lysis buffer directly to the wells and incubate according to the manufacturer's instructions.

  • Antibody Addition: Add the HTRF antibody cocktail (containing Eu3+-cryptate labeled anti-total-ERK and d2-labeled anti-phospho-ERK) to each well.

  • Incubation: Incubate the plate for 4 hours or overnight at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the D3S-001 concentration and fit a four-parameter logistic curve to determine the IC50 value.[4]

Protocol 3: Cell Proliferation (CellTiter-Glo®) Assay

This assay assesses the ultimate functional impact of D3S-001 on cancer cell viability.

Objective: To measure the anti-proliferative activity of D3S-001 on KRAS G12C mutant cancer cells.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2, SW837).[7]

  • Non-KRAS G12C mutant cell line (for selectivity assessment).

  • Assay Plate: 96-well or 384-well, clear bottom, white-walled plates.

  • This compound stock solution in DMSO.

  • CellTiter-Glo® 2D or 3D Luminescent Cell Viability Assay reagent.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells in the assay plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted D3S-001 to the wells. Include wells with DMSO vehicle (100% viability control) and wells with a known cytotoxic agent or no cells (0% viability control).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (% viability). Plot the percent viability against the log of the D3S-001 concentration and fit a dose-response curve to calculate the IC50 value.[4][8]

Data Presentation

Quantitative data from the potency assays should be summarized for clear comparison and interpretation.

Table 1: Summary of this compound In Vitro Potency

Assay TypeCell LineParameterD3S-001 Potency
Active KRAS PulldownNCI-H358IC50 (nM)Example: 5.2
pERK HTRFNCI-H358IC50 (nM)Example: 3.8
pERK HTRFMIA PaCa-2IC50 (nM)Example: 4.5
Cell Proliferation (2D)NCI-H358IC50 (nM)Example: 8.1
Cell Proliferation (2D)MIA PaCa-2IC50 (nM)Example: 9.7
Cell Proliferation (2D)SW837IC50 (nM)Example: 12.3
Cell Proliferation (3D)NCI-H358IC50 (nM)Example: 15.6

Note: The values presented are for illustrative purposes and should be replaced with experimentally derived data.

Logical Cascade of Potency Assessment

The relationship between the different assays forms a logical cascade, where successful target engagement leads to pathway inhibition, which in turn results in a desired cellular outcome.

Logical Cascade of D3S-001's Mechanism of Action Compound D3S-001 Treatment Target Target Engagement (KRAS G12C-GDP Binding) Compound->Target Leads to Mechanism Depletion of Active KRAS-GTP Target->Mechanism Results in Pathway Inhibition of Downstream MAPK Signaling (↓ pERK) Mechanism->Pathway Causes Phenotype Functional Outcome (↓ Cell Proliferation) Pathway->Phenotype Induces

Caption: Relationship between target binding and cellular effect.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for (Rac)-D3S-001 and Other Poorly Soluble Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific quantitative solubility data for (Rac)-D3S-001 (also known as Elisrasib) is limited. This guide provides general troubleshooting strategies and experimental protocols applicable to this compound as a representative poorly soluble small molecule inhibitor, based on established pharmaceutical sciences principles.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving the powdered this compound.

A1: Difficulty in dissolving a powdered compound is a common issue, often related to the solvent choice and physical properties of the compound. Initially, it is recommended to use a strong organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its ability to dissolve a wide range of nonpolar compounds.[1] If initial dissolution is still challenging, gentle warming (e.g., to 37°C) or sonication can be employed to facilitate the process.[1][2]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] To mitigate this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity in cellular assays.[1]

  • Use a Stepped Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Rapid Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can initiate precipitation.[1]

  • Pre-warm the Aqueous Medium: Warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[2]

Q3: What alternative solvents or formulation strategies can I use to improve the aqueous solubility of this compound?

A3: If DMSO is not suitable or if solubility issues persist, several alternative approaches can be explored:

  • Co-solvents: Employing a mixture of solvents can enhance solubility. For instance, a combination of DMSO and ethanol, or polyethylene (B3416737) glycol (PEG) and water might be effective.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound and similar compounds.

Problem 1: Compound fails to dissolve in the initial solvent.

Possible Cause Suggested Solution
Inappropriate solvent choice.Try a stronger organic solvent such as DMSO or N,N-dimethylformamide (DMF).
Insufficient agitation.Vortex the solution vigorously for several minutes.
Low dissolution rate at room temperature.Gently warm the solution in a water bath (37-50°C) with intermittent vortexing. Be cautious of potential compound degradation at elevated temperatures.
Compound has formed aggregates.Use a bath sonicator for 5-15 minutes to break up particles and enhance dissolution.

Problem 2: Precipitation occurs upon dilution into aqueous media.

Possible Cause Suggested Solution
Exceeding the aqueous solubility limit.Decrease the final concentration of the compound in the aqueous solution.
High final concentration of the organic solvent.Minimize the final concentration of the organic solvent (e.g., DMSO < 0.5%).
Slow mixing.Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion.
Temperature change.If the stock solution was warmed, ensure the aqueous buffer is also pre-warmed to a similar temperature.

Quantitative Data Summary

As specific solubility data for this compound is not publicly available, the following table presents hypothetical solubility data for a "Compound X," a representative poorly soluble small molecule inhibitor, to illustrate how such data would be presented.

Solvent/Vehicle Solubility (mg/mL) Temperature (°C) Notes
Water< 0.0125Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.0125Practically insoluble
100% DMSO> 5025Freely soluble
100% Ethanol~525Sparingly soluble
10% DMSO in PBS~0.0525Slight increase with co-solvent
5% Tween® 80 in Water~0.525Significant increase with surfactant
10% HP-β-CD in Water~1.025Significant increase with complexation

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of the powdered compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling: Carefully collect a sample from the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove any fine particulates.[4]

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Preparation of a Stock Solution and Working Dilutions

This protocol provides a general procedure for preparing a stock solution in DMSO and subsequent dilutions in an aqueous buffer to minimize precipitation.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Vortex thoroughly. If necessary, use gentle warming or sonication to ensure complete dissolution. The solution should be clear and free of particulates.

  • Preparation of Working Dilution:

    • Pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.

    • While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise.

    • Continue to vortex for a short period to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: Powdered Compound dissolve Attempt to Dissolve in 100% DMSO start->dissolve check1 Is it fully dissolved? dissolve->check1 actions1 Apply heat (37°C) and/or sonication check1->actions1 No stock_ok Stock Solution Prepared check1->stock_ok Yes check2 Is it fully dissolved? actions1->check2 check2->stock_ok Yes stop Re-evaluate solvent system or consider formulation development check2->stop No dilute Dilute into Aqueous Buffer stock_ok->dilute check3 Does it precipitate? dilute->check3 solution_ok Final Solution Ready for Use check3->solution_ok No actions2 Troubleshoot Dilution: - Lower final concentration - Use pre-warmed buffer - Rapid mixing - Consider formulation aids check3->actions2 Yes actions2->dilute

Caption: A workflow diagram for troubleshooting common solubility issues.

kras_pathway Simplified KRAS Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF D3S_001 This compound D3S_001->KRAS_GDP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified diagram of the KRAS signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing (Rac)-D3S-001 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of (Rac)-D3S-001, a next-generation KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as D3S-001, is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] It functions by binding to the inactive GDP-bound ("off") state of KRAS G12C, which disrupts its nucleotide cycling and effectively traps the protein in an inactive conformation.[1][3] A key feature of D3S-001 is its rapid target engagement kinetics, which allows it to overcome the dynamic cycling between the GDP and GTP-bound states, a limitation of first-generation KRAS G12C inhibitors.[3][4] This leads to a more sustained inhibition of downstream oncogenic signaling pathways.

Q2: What are the reported preclinical in vivo dosages of this compound?

In preclinical xenograft models using various cancer cell lines, this compound has been shown to have robust anti-tumor activity when administered orally.[3][5] Efficacy studies have utilized doses of 10, 30, and 100 mg/kg administered once daily (QD).[5] Pharmacodynamic studies in NCI-H358 tumor-bearing mice have been conducted at serial dose levels of 3, 10, 30, and 100 mg/kg.[3]

Q3: What is the status of this compound in clinical trials?

This compound is currently being evaluated in a first-in-human Phase 1/2 clinical trial (NCT05410145) for patients with advanced solid tumors harboring the KRAS p.G12C mutation.[2][3][6] The dose-escalation portion of the trial has investigated oral doses ranging from 50 mg to 900 mg once daily.[3][7] Based on pharmacokinetic data from the trial, a dose of 600 mg QD was selected for further investigation.[7][8][9]

Q4: What is the first step in determining the in vivo dosage for a novel small molecule inhibitor like this compound?

The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[10] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[10] This study is essential for establishing a safe therapeutic window for subsequent efficacy studies.[10] The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values, typically aiming for a plasma concentration several times higher than these values.[10]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo studies with this compound and provides potential causes and troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
High variability in anti-tumor efficacy between animals in the same dose group. 1. Inconsistent Drug Formulation or Administration: Poor aqueous solubility can be an issue with novel small molecules.[10] 2. Biological Variability: Inherent differences in tumor establishment and growth in individual animals.1. Optimize Formulation: Ensure the compound is fully solubilized and stable in the vehicle. Prepare fresh formulations regularly. 2. Standardize Administration: Use consistent administration techniques (e.g., gavage volume, injection site) for all animals.[10] 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Lack of expected anti-tumor efficacy at the administered dose. 1. Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the tumor site for a sufficient duration.[10] 2. Rapid Metabolism or Clearance: The pharmacokinetic properties of the compound in the chosen animal model may differ from predictions. 3. Primary Drug Resistance: The tumor model may have intrinsic resistance mechanisms to KRAS G12C inhibition.[3]1. Conduct a Pharmacodynamic (PD) Study: Collect tumor tissue at various time points after dosing to measure biomarkers of target engagement, such as the phosphorylation status of downstream proteins like ERK.[3][10] This will confirm if the drug is reaching its target and having the desired biological effect. 2. Perform a Dose-Response Study: Test a wider range of doses to establish a clear relationship between dose and efficacy.[10] 3. Evaluate Pharmacokinetics (PK): Measure plasma and tumor concentrations of D3S-001 over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 4. Investigate Resistance Mechanisms: Analyze the tumor model for potential co-mutations (e.g., in PIK3CA or loss of CDKN2A) that can confer resistance to KRAS G12C inhibitors.[3]
Unexpected toxicity observed at doses predicted to be safe. 1. Off-Target Effects: The compound may be interacting with other proteins besides KRAS G12C.[10] 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[10] 3. Species-Specific Toxicity: The tolerability of the compound may differ between species.1. Include a Vehicle-Only Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.[10] 2. Conduct a Thorough Toxicological Assessment: Monitor animals for clinical signs of toxicity, weight loss, and changes in organ function through blood chemistry and histology. 3. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, further in vitro profiling may be necessary to identify potential off-target interactions.[10]

Experimental Protocols

1. In Vivo Xenograft Efficacy Study

  • Cell Lines: Utilize human cancer cell lines with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).[3]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize animals into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle and administer orally (e.g., by gavage) at the desired doses (e.g., 10, 30, 100 mg/kg) and schedule (e.g., once daily).[5] Include a vehicle-only control group.

  • Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

2. Pharmacodynamic (PD) Biomarker Analysis

  • Study Design: Treat tumor-bearing mice with a single dose of this compound at various dose levels.

  • Sample Collection: Collect tumor tissue at different time points post-dosing.

  • Western Blotting: Prepare protein lysates from the tumor samples. Perform Western blotting to detect the levels of phosphorylated ERK (p-ERK), a downstream effector of the KRAS pathway, to assess target engagement.[3]

  • RAS-GTP Pull-down Assay: To directly measure the inhibition of KRAS activity, perform a RAS-GTP pull-down assay followed by Western blotting for KRAS.[3]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 GrowthFactors Growth Factors GrowthFactors->RTK KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP -> GTP exchange GAP->KRAS_GDP Promotes GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation D3S_001 This compound D3S_001->KRAS_GDP Covalently binds and traps in inactive state

Caption: this compound inhibits the KRAS G12C signaling pathway.

InVivo_Dosage_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_decision Decision Point cluster_clinical Clinical Phase InVitro In Vitro Potency (IC50/EC50) MTD Maximum Tolerated Dose (MTD) Study in Rodents InVitro->MTD Inform starting dose PK Pharmacokinetics (PK) (Single Dose) MTD->PK Efficacy Xenograft Efficacy Studies (Dose-Response) MTD->Efficacy Define safe dose range PD Pharmacodynamics (PD) (Target Engagement) PK->PD Correlate exposure with target effect PD->Efficacy Confirm biological activity GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo Phase1 Phase 1 Clinical Trial (Dose Escalation) GoNoGo->Phase1 Go RP2D Recommended Phase 2 Dose (RP2D) Selection Phase1->RP2D

Caption: Workflow for in vivo dosage optimization of this compound.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_actions Troubleshooting Actions Start In Vivo Experiment Shows Unexpected Results NoEfficacy Lack of Efficacy Start->NoEfficacy HighVariability High Variability Start->HighVariability Toxicity Unexpected Toxicity Start->Toxicity Dose Sub-optimal Dose/ Target Engagement NoEfficacy->Dose Resistance Intrinsic Resistance NoEfficacy->Resistance Formulation Formulation/ Administration Issues HighVariability->Formulation OffTarget Off-Target Effects/ Vehicle Toxicity Toxicity->OffTarget PD_PK Conduct PD/PK Studies Dose->PD_PK OptimizeAdmin Optimize Formulation & Standardize Administration Formulation->OptimizeAdmin CheckModel Re-evaluate Tumor Model Resistance->CheckModel ToxAssay Run Vehicle Control & Toxicology Assays OffTarget->ToxAssay

Caption: Troubleshooting logic for in vivo studies with this compound.

References

troubleshooting inconsistent (Rac)-D3S-001 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-D3S-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on experimental protocols. This compound is a next-generation, orally bioavailable, CNS-penetrant covalent inhibitor of KRAS G12C.[1][2][3] It potently and selectively binds to the GDP-bound inactive state of the KRAS G12C mutant protein, thereby trapping it in an inactive state and inhibiting downstream oncogenic signaling.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allele-specific covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein.[2] By forming a covalent bond, it locks the KRAS G12C protein in its inactive, GDP-bound state.[1][6] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream signaling pathways like the MAPK and PI3K/AKT pathways that are crucial for tumor cell proliferation and survival.[4]

Q2: What are the expected downstream effects of successful KRAS G12C inhibition by this compound?

A2: Successful inhibition of KRAS G12C by D3S-001 is expected to lead to a significant reduction in the phosphorylation of downstream effector proteins. This includes decreased levels of phosphorylated ERK (p-ERK) in the MAPK pathway.[4] Ultimately, this should result in decreased cell proliferation and, in some cancer cell lines, the induction of apoptosis.

Q3: Why am I observing variable or inconsistent IC50 values between experiments?

A3: Inconsistent IC50 values with a covalent inhibitor like D3S-001 can arise from several factors. Since covalent inhibitors form a time-dependent and often irreversible bond, the pre-incubation time of the inhibitor with the target protein or cells is a critical parameter.[1] Shorter pre-incubation times may result in higher IC50 values, while longer pre-incubation times will likely lead to lower IC50 values. Experimental conditions such as cell density, serum concentration, and the specific cell line used can also significantly impact the outcome.

Q4: What are known mechanisms of resistance to KRAS G12C inhibitors like D3S-001?

A4: Resistance to KRAS G12C inhibitors can be intrinsic or acquired. Some cancer cells may not be solely dependent on the KRAS signaling pathway for survival and may utilize parallel signaling pathways.[7] Acquired resistance can develop during treatment and may involve secondary mutations in KRAS or the activation of alternative signaling pathways that bypass the need for KRAS signaling.[8]

Troubleshooting Inconsistent Results

This guide addresses common issues that may lead to inconsistent experimental results when working with this compound.

Issue Potential Cause Recommended Solution
Higher than expected IC50 values in cell-based assays Suboptimal inhibitor incubation time: As a covalent inhibitor, D3S-001's inhibitory activity is time-dependent.Optimize incubation time: Perform a time-course experiment (e.g., 2, 6, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line and assay.
Cell line characteristics: Different KRAS G12C mutant cell lines exhibit varying levels of dependency on the KRAS pathway.Cell line validation: Ensure the KRAS G12C mutation status of your cell line. Test a panel of different KRAS G12C mutant cell lines to assess the spectrum of activity.
High cell seeding density: Overly confluent cells may exhibit altered signaling and reduced sensitivity to inhibitors.Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth throughout the assay period.
Serum interference: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.Reduce serum concentration: Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cell line.
Inconsistent p-ERK inhibition in Western Blots Variability in sample collection time: The kinetics of pathway inhibition can be rapid.Standardize lysis time: Ensure that cells are lysed at a consistent time point after inhibitor addition across all experiments.
Poor antibody quality: The quality of primary and secondary antibodies can greatly affect the results.Validate antibodies: Use well-validated antibodies for p-ERK and total ERK. Always include positive and negative controls.
Protein loading inconsistency: Unequal protein loading can lead to misinterpretation of the results.Normalize protein loading: Accurately quantify total protein concentration (e.g., using a BCA assay) and ensure equal loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin).
Compound precipitation Poor solubility in assay media: D3S-001, like many small molecules, may have limited solubility in aqueous solutions.Prepare fresh solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make fresh dilutions in assay media for each experiment. Visually inspect for any precipitation.
Batch-to-batch variability of the compound Differences in purity or concentration: Impurities or degradation can affect the compound's activity.Quality control: If possible, verify the purity and concentration of each new batch of D3S-001.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of D3S-001

Assay TypeCell LinesMedian IC50Reference
2D Cell GrowthKRAS G12C-mutant4.35 nmol/L[1]
2D Cell GrowthNon-KRAS G12C> 10 µmol/L[1]
3D Cell GrowthKRAS G12C-mutant0.17 nmol/L[1]
3D Cell GrowthNon-KRAS G12C> 1 µmol/L[1]

Table 2: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients

Cancer TypeOverall Response Rate (ORR)Reference
All Solid Tumors73.5%[3][9]
Non-Small Cell Lung Cancer (NSCLC)66.7%[9]
Colorectal Cancer (CRC)88.9%[3][9]
Pancreatic Ductal Adenocarcinoma75.0%[9]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot for p-ERK Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) GAP GAP KRAS_G12C_GTP->GAP GTP hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K GEF->KRAS_G12C_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation D3S_001 This compound D3S_001->KRAS_G12C_GDP Covalent   Binding

Caption: KRAS G12C signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow Start Start: Inconsistent Results Check_Reagents 1. Verify Compound & Reagent Quality Start->Check_Reagents Check_Cells 2. Assess Cell Line Health & Identity Check_Reagents->Check_Cells Optimize_Assay 3. Optimize Assay Parameters Check_Cells->Optimize_Assay Time_Course Incubation Time Course Optimize_Assay->Time_Course Time-dependent effects? Cell_Density Cell Seeding Density Titration Optimize_Assay->Cell_Density Confluency issues? Serum_Conc Serum Concentration Test Optimize_Assay->Serum_Conc Media interference? Re-run_Experiment 4. Re-run Experiment with Optimized Conditions Time_Course->Re-run_Experiment Cell_Density->Re-run_Experiment Serum_Conc->Re-run_Experiment Analyze_Data 5. Analyze and Compare with Expected Outcome Re-run_Experiment->Analyze_Data End End: Consistent Results Analyze_Data->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Stability of (Rac)-D3S-001 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when working with (Rac)-D3S-001 in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with this compound solutions.

Issue: Rapid loss of compound activity or inconsistent results in assays.

This is a primary indicator of compound instability in the experimental medium. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Solution Success Metric (Example)
Hydrolytic Degradation - pH Optimization: this compound contains functional groups that may be susceptible to acid or base-catalyzed hydrolysis. Prepare solutions in buffers with a pH range of 4-7. Avoid highly acidic or alkaline conditions. - Aqueous Solution Preparation: Prepare fresh aqueous solutions for each experiment. If storage is necessary, store at -80°C in small aliquots to minimize freeze-thaw cycles.>95% compound purity maintained over 24 hours at experimental temperature as determined by HPLC.
Oxidation - Use of Antioxidants: The aromatic amine and other electron-rich moieties in this compound may be prone to oxidation. Add antioxidants such as ascorbic acid (0.1-1 mg/mL) or Dithiothreitol (DTT) (1-5 mM) to the solution. - Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.Reduction in the formation of oxidative degradants by >90% in the presence of an antioxidant compared to a control without.
Reaction with Nucleophiles (Michael Addition) - Solvent Selection: The 2-fluoroacryloyl group is a Michael acceptor and can react with nucleophilic solvents or buffer components (e.g., Tris buffer, thiols). Use non-nucleophilic buffers like MES, MOPS, or HEPES. - Avoid Contaminants: Ensure solvents and reagents are free from nucleophilic impurities.No significant formation of adducts observed by LC-MS analysis after 24 hours of incubation in the selected buffer.
Photodegradation - Light Protection: Aromatic and conjugated systems in the molecule can absorb UV light, leading to degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under reduced light conditions where possible.<1% degradation observed after 24 hours of exposure to ambient light conditions when protected, versus >10% degradation when unprotected.
Precipitation/Poor Solubility - Solvent Optimization: While DMSO is a common stock solvent, the final concentration in aqueous media should be minimized (<0.5%) to prevent precipitation. - Use of Co-solvents: For aqueous solutions, consider using co-solvents like ethanol, PEG-400, or cyclodextrins to improve solubility. - Sonication: Briefly sonicate the solution to aid dissolution.Visual confirmation of a clear solution and consistent assay results across different batches.
Adsorption to Labware - Use of Low-Binding Plastics: Highly lipophilic compounds can adsorb to standard polypropylene (B1209903) labware. Use low-protein-binding microplates and tubes. - Inclusion of Surfactants: Adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) can help prevent adsorption.>90% recovery of the compound from the solution after incubation in the labware.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and which functional groups are most likely to affect its stability?

A1: this compound, also known as Elisrasib, has the IUPAC name 2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile[1][2][3]. Key functional groups that may influence its stability include:

  • 2-Fluoroacryloyl group: This is the covalent "warhead" and an electrophilic Michael acceptor, making it susceptible to reaction with nucleophiles.

  • Aromatic amine: Can be prone to oxidation.

  • Nitrile group: Generally stable, but can be hydrolyzed under harsh acidic or basic conditions.

  • Multiple heterocyclic rings: The overall complex structure may have limited aqueous solubility.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to minimize water content, which could contribute to hydrolysis over long-term storage. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: How should I prepare aqueous working solutions for my experiments?

A3: It is highly recommended to prepare fresh aqueous working solutions from your DMSO stock immediately before each experiment. When diluting the DMSO stock into aqueous buffers, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent effects on the biological system and to maintain compound solubility.

Q4: My compound seems to lose activity during long incubation periods in cell culture media. What could be the cause?

A4: This is a common issue and can be due to several factors:

  • Degradation in Aqueous Media: Cell culture media is an aqueous environment, typically buffered around pH 7.4, and kept at 37°C. These conditions can promote hydrolysis or oxidation over several hours.

  • Reaction with Media Components: Components in the media, such as amino acids (e.g., cysteine) or other nucleophiles, could potentially react with the acryloyl group of this compound.

  • Cellular Metabolism: The cells themselves may be metabolizing the compound. To troubleshoot this, you can perform a stability study of this compound in the cell-free culture medium under the same incubation conditions and analyze the remaining compound concentration over time by HPLC or LC-MS.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact parent compound from its degradation products and allow for quantification of the remaining active ingredient.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance[4][5][6].

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C in the dark for 24 and 48 hours.

    • Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) at room temperature. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of intact this compound and separate it from potential degradants.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples and standards by diluting with the initial mobile phase composition.

  • Inject the samples onto the HPLC system.

  • Integrate the peak corresponding to this compound and any degradation product peaks.

  • Calculate the purity or percentage of remaining compound based on the peak area relative to a standard or the initial time point.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Buffer prep_stock->prep_working time_zero T=0 Analysis prep_working->time_zero incubate Incubate at Experimental Conditions (e.g., 37°C, protected from light) prep_working->incubate hplc_analysis HPLC/LC-MS Analysis time_zero->hplc_analysis time_points Sample at Various Time Points (e.g., 2, 4, 8, 24 hours) incubate->time_points time_points->hplc_analysis data_analysis Data Analysis: - Quantify remaining compound - Identify degradants hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for assessing the stability of this compound in solution.

Troubleshooting_Decision_Tree cluster_stability Stability Issues cluster_solutions Solutions start Inconsistent Results or Loss of Activity check_purity Check Initial Purity by HPLC start->check_purity is_pure Purity >98%? check_purity->is_pure resynthesize Resynthesize or Re-purify Compound is_pure->resynthesize No check_degradation Run Forced Degradation Study is_pure->check_degradation Yes hydrolysis Hydrolysis? check_degradation->hydrolysis oxidation Oxidation? hydrolysis->oxidation No optimize_ph Optimize pH (4-7) hydrolysis->optimize_ph Yes photodegradation Photodegradation? oxidation->photodegradation No add_antioxidant Add Antioxidant oxidation->add_antioxidant Yes solubility Solubility Issue? photodegradation->solubility No protect_light Protect from Light photodegradation->protect_light Yes optimize_solvent Optimize Solvent System solubility->optimize_solvent Yes

Caption: Decision tree for troubleshooting the stability of this compound.

References

Technical Support Center: Interpreting Unexpected Data from (Rac)-D3S-001 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest is scientifically recognized as D3S-001 , a next-generation covalent inhibitor of KRAS G12C. The "(Rac)" prefix is not standard for this molecule and may be a misnomer. This guide will refer to the compound as D3S-001.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D3S-001 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for D3S-001?

A1: D3S-001 is a highly potent and selective next-generation KRAS G12C inhibitor.[1][2] It covalently binds to the cysteine-12 residue of the mutated KRAS G12C protein.[3] This binding traps the KRAS protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[3][4] D3S-001 is designed for rapid and complete target engagement.[1][2]

Q2: What are the expected outcomes of successful D3S-001 treatment in cellular assays?

A2: Successful treatment with D3S-001 in KRAS G12C mutant cells should result in:

  • Reduced cell viability and proliferation: This can be measured using assays like CellTiter-Glo® or crystal violet staining.

  • Decreased phosphorylation of downstream effectors: A significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) is expected, which can be quantified by Western blot or ELISA-based assays.[4]

  • Reduced levels of active, GTP-bound KRAS: This can be assessed using a RAS activation assay (e.g., a pull-down assay with the Raf-1 Ras-binding domain).

Q3: I am observing inconsistent IC50 values for D3S-001 between experiments. What could be the cause?

A3: Inconsistent IC50 values can stem from several factors:

  • Compound Solubility and Stability: D3S-001, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution and that the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced toxicity.[5] It is recommended to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[5]

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response to inhibitors. Standardize these parameters across experiments.

  • Assay-Specific Artifacts: Some cell viability assays, like those using tetrazolium salts (e.g., MTT), can be prone to artifacts from compounds that interfere with cellular metabolism.[6][7] Consider using an alternative assay, such as a crystal violet or CellTiter-Glo® assay, to confirm your results.

Troubleshooting Guides

Issue 1: Sub-optimal Inhibition of Downstream Signaling (e.g., p-ERK levels remain high after D3S-001 treatment)

Possible Causes and Solutions:

Possible Cause Recommended Action
Insufficient Inhibitor Concentration or Treatment Time Perform a dose-response experiment with a broad range of D3S-001 concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal conditions for your specific cell line.[4]
Cell Line Resistance Confirm the KRAS G12C mutation status of your cell line. If the cell line is confirmed to be KRAS G12C mutant, consider the possibility of intrinsic or acquired resistance. This could be due to the activation of bypass signaling pathways.[4]
Feedback Reactivation of Signaling Pathways Inhibition of KRAS G12C can sometimes lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the MAPK pathway.[4] Consider co-treating with an RTK inhibitor to abrogate this effect.
Issue 2: Unexpected Bands on a Western Blot for the MAPK Pathway

Possible Causes and Solutions:

Possible Cause Recommended Action
Non-specific Antibody Binding Ensure your primary and secondary antibodies are validated for the target protein. Run appropriate controls, such as secondary antibody only, to check for non-specific binding. Titrate your antibody concentrations to find the optimal dilution.[8]
Protein Degradation or Modification Always use fresh protease and phosphatase inhibitors in your lysis buffer.[9] Unexpected bands at higher or lower molecular weights could indicate post-translational modifications (e.g., phosphorylation, ubiquitination) or protein degradation, respectively.[9]
Activation of Compensatory Pathways Inhibition of the KRAS pathway may lead to the upregulation of other signaling pathways.[8] You can probe your blot for markers of other pathways (e.g., p-AKT for the PI3K pathway) to investigate this possibility.

Data Presentation

Table 1: Representative IC50 Values of D3S-001 in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeAssay FormatIC50 (nM)
NCI-H358Non-Small Cell Lung Cancer2D Cell Viability4.35 (median)
MIA PaCa-2Pancreatic Cancer2D Cell Viability4.35 (median)
SW837Colorectal Cancer2D Cell Viability4.35 (median)
NCI-H358Non-Small Cell Lung Cancer3D Spheroid0.17 (median)
MIA PaCa-2Pancreatic Cancer3D Spheroid0.17 (median)

Note: These are representative values. Actual IC50 values may vary depending on experimental conditions. Data derived from preclinical studies of D3S-001.[10]

Experimental Protocols

Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of D3S-001 in complete growth medium. Replace the medium in the wells with the D3S-001 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the plate with water and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Read the absorbance at 590 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Western Blot for MAPK Pathway Activation
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of D3S-001 for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

RAS Activation Assay (Pull-down)
  • Cell Lysis: Lyse treated and untreated cells with a lysis buffer containing Mg2+ to stabilize GTP-bound RAS.

  • Affinity Precipitation: Incubate the cell lysates with Raf-1 Ras-binding domain (RBD) agarose (B213101) beads. The RBD of Raf-1 specifically binds to the active, GTP-bound form of RAS.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blot using a pan-RAS or KRAS-specific antibody.[12]

Visualizations

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation D3S_001 D3S-001 D3S_001->KRAS_GDP Covalently binds & traps in inactive state

Caption: Simplified KRAS G12C signaling pathway and the mechanism of D3S-001 action.

Western_Blot_Workflow start Start: Cell Treatment with D3S-001 lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ERK, total ERK, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

Caption: A logical workflow for Western blot analysis of MAPK pathway inhibition.

Troubleshooting_Logic start Unexpected Data Observed (e.g., No p-ERK inhibition) check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Integrity (D3S-001, antibodies) check_protocol->check_reagents optimize_conditions Optimize Conditions (Dose, Time) check_reagents->optimize_conditions investigate_resistance Investigate Resistance Mechanisms optimize_conditions->investigate_resistance If problem persists solution Problem Resolved optimize_conditions->solution If problem resolved investigate_resistance->solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

how to handle (Rac)-D3S-001 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling (Rac)-D3S-001, particularly addressing the common issue of its precipitation in aqueous media during in vitro experiments.

Understanding this compound

This compound is the racemic mixture of D3S-001, also known as Elisrasib. It is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Due to its chemical structure, this compound is a hydrophobic compound, which can lead to challenges with solubility in aqueous solutions such as cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound is most likely due to its low aqueous solubility. When a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final solvent mixture.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. A stock solution of 10 mM in DMSO has been reported to be achievable.[1]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to determine the specific tolerance of your cell line.

Q4: Can I filter out the precipitate from my media?

A4: Filtering the media to remove the precipitate is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The best approach is to prevent precipitation from occurring in the first place.

Q5: How can I increase the solubility of this compound in my cell culture media?

A5: Several strategies can help maintain the solubility of this compound in your media:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of dilutions of your DMSO stock in your cell culture medium.

  • Rapid Mixing: Add the compound stock solution to the media with gentle but rapid mixing to avoid localized high concentrations that can initiate precipitation.

  • Serum Content: The presence of serum in the media can aid in solubilizing hydrophobic compounds. The proteins in serum, such as albumin, can bind to the compound and help keep it in solution.

  • Solubility Enhancers: For very challenging situations, the use of solubility enhancers like cyclodextrins could be considered, although this may require additional validation for your specific assay.

Troubleshooting Guide: Precipitation of this compound

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Initial Observation: Precipitate is visible in the cell culture medium after adding this compound.

Step 1: Review your stock solution preparation.

  • Question: Was the stock solution fully dissolved in DMSO before use?

  • Action: Ensure your stock solution is clear and free of any visible particles. If necessary, gently warm the solution and vortex to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Evaluate your dilution method.

  • Question: How was the working solution prepared from the stock solution?

  • Action: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in 100% DMSO first to get closer to the final desired concentration before the final dilution into the cell culture medium.

Step 3: Check the final concentration of this compound and DMSO.

  • Question: Is the final concentration of this compound too high for the given final DMSO concentration?

  • Action: Try lowering the final concentration of this compound in your experiment. If a higher concentration is necessary, you may need to slightly increase the final DMSO percentage, being mindful of the tolerance of your cells.

Step 4: Consider the composition of your cell culture medium.

  • Question: Does your medium contain serum?

  • Action: If you are using a serum-free medium, consider if adding a low percentage of fetal bovine serum (FBS) is compatible with your experimental design, as this can help with solubility.

The following flowchart illustrates the troubleshooting process:

G start Precipitation Observed check_stock 1. Review Stock Solution - Fully dissolved? - Stored correctly? start->check_stock check_dilution 2. Evaluate Dilution Method - Serial dilution in DMSO? - Direct addition to media? check_stock->check_dilution Stock OK solution_stock Action: Ensure complete dissolution of stock. Use fresh aliquots. check_stock->solution_stock Issue Found check_conc 3. Check Final Concentrations - this compound concentration? - Final DMSO %? check_dilution->check_conc Dilution OK solution_dilution Action: Perform serial dilutions in DMSO first. Add to media with rapid mixing. check_dilution->solution_dilution Issue Found check_media 4. Consider Media Composition - Serum-free or serum-containing? check_conc->check_media Concentrations OK solution_conc Action: Lower this compound concentration or slightly increase final DMSO % (with vehicle control). check_conc->solution_conc Issue Found solution_media Action: If possible, test with serum-containing media. check_media->solution_media Issue Found end_node Clear Solution check_media->end_node Media OK solution_stock->check_dilution solution_dilution->check_conc solution_conc->check_media solution_media->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

PropertyValueSource
Synonyms D3S-001, ElisrasibPubChem
Molecular Weight 679.7 g/mol PubChem
Predicted XLogP3 3.8PubChem
Solubility in DMSO 10 mMProbechem
Recommended Solvent Dimethyl sulfoxide (DMSO)General Best Practice
Tolerated Final DMSO% 0.1% - 0.5% (cell line dependent)General Best Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.797 mg of the compound (Molecular Weight = 679.7 g/mol ).

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • 100% DMSO

    • Sterile cell culture medium (with or without serum, as required by the experiment)

  • Procedure (Example for a final concentration of 100 nM with a final DMSO concentration of 0.1%):

    • Serial Dilution in DMSO:

      • Prepare a 1:10 dilution of the 10 mM stock solution in DMSO to obtain a 1 mM intermediate stock. (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

      • Prepare a 1:10 dilution of the 1 mM intermediate stock in DMSO to obtain a 100 µM intermediate stock. (e.g., 2 µL of 1 mM stock + 18 µL of DMSO).

    • Final Dilution in Media:

      • Add the 100 µM intermediate stock to the cell culture medium at a 1:1000 ratio to achieve the final concentration of 100 nM. (e.g., 1 µL of 100 µM stock into 1 mL of medium). This will result in a final DMSO concentration of 0.1%.

      • Add the diluted compound to the medium while gently vortexing or swirling to ensure rapid and even distribution.

    • Vehicle Control:

      • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (in this example, 0.1% DMSO).

The following diagram illustrates the experimental workflow for preparing the working solution:

G cluster_0 Preparation of Working Solution cluster_1 Final Dilution stock 10 mM Stock in DMSO intermediate1 1 mM Intermediate in DMSO stock->intermediate1 1:10 dilution intermediate2 100 µM Intermediate in DMSO intermediate1->intermediate2 1:10 dilution final_solution 100 nM Final Solution (0.1% DMSO) intermediate2->final_solution media Cell Culture Medium media->final_solution 1:1000 dilution G RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GDP -> GTP Exchange RAF RAF KRAS_GTP->RAF D3S_001 This compound D3S_001->KRAS_GDP Covalently Binds & Inhibits Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Technical Support Center: (Rac)-D3S-001 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays involving the (Rac)-D3S-001 compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation, potent, and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] Its mechanism of action involves irreversibly binding to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[2][3] This prevents the cycling to the active, GTP-bound state, thereby inhibiting downstream oncogenic signaling pathways, such as the MAPK pathway.[1][4]

Q2: Which cell lines are appropriate for assays with this compound?

A2: Cell lines harboring the KRAS G12C mutation are essential for evaluating the efficacy of this compound. Commonly used KRAS G12C-mutant cell lines include NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer).[5][6] It is crucial to verify the KRAS mutation status of your cell line before starting experiments.

Q3: What are the expected IC50 values for KRAS G12C inhibitors in cell viability assays?

A3: The IC50 values for KRAS G12C inhibitors can vary depending on the specific compound, cell line, and assay conditions (e.g., 2D vs. 3D culture, incubation time). For instance, the related KRAS G12C inhibitor MRTX849 has shown IC50 values ranging from 10 to 973 nM in 2D culture and 0.2 to 1042 nM in 3D culture across various KRAS G12C-mutant cell lines.[6]

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: Several assays can be used to confirm target engagement. Mass spectrometry (LC-MS/MS) is considered the gold standard for directly quantifying the inhibitor-bound and unbound KRAS G12C protein.[3][7] Other methods include Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon inhibitor binding, and downstream signaling assays like Western blotting for phosphorylated ERK (pERK) to functionally validate target inhibition.[3]

Q5: What are the key sources of variability in cell-based assays with this compound?

A5: Variability can arise from several factors, including inconsistent cell culture practices (e.g., cell passage number, seeding density), suboptimal assay execution (e.g., pipetting errors, reagent variability), issues with the compound itself (e.g., solubility, stability), and the inherent biological heterogeneity of the cells.[8]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays
Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and a consistent pipetting technique. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Compound Solubility Issues This compound, like many kinase inhibitors, may have limited aqueous solubility.[9] Prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for precipitation. Consider pre-warming the media before adding the compound.
Reagent Variability Use reagents from the same lot for the duration of an experiment. Ensure viability reagents like MTT or CellTiter-Glo are properly stored and handled according to the manufacturer's instructions.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for both compound treatment and the final viability assay steps.
Issue 2: Suboptimal Inhibition of Downstream Signaling (e.g., pERK levels remain high)
Possible Cause Recommended Action
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and assay conditions. Use a broad range of concentrations to establish a full dose-response curve.[8]
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition of downstream signaling.[8]
Poor Inhibitor Stability Ensure the compound is stored correctly. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles.[9]
Cell Line Resistance Confirm the KRAS G12C mutation status of your cell line. High basal receptor tyrosine kinase (RTK) activity in some cell lines can lead to feedback reactivation of the MAPK pathway.[8] Consider co-treatment with an RTK inhibitor if this is suspected.
Suboptimal Western Blot Protocol Ensure complete cell lysis and accurate protein quantification. Use appropriate antibodies and optimize antibody concentrations. Include positive and negative controls.

Quantitative Data Summary

The following table summarizes IC50 values for the well-characterized KRAS G12C inhibitor Adagrasib (MRTX849) in various cancer cell lines, which can serve as a reference for expected potency.

Cell LineCancer TypeAssay FormatIC50 (nM)
NCI-H358Non-Small Cell Lung2D10 - 50
MIA PaCa-2Pancreatic2D50 - 100
SW1573Non-Small Cell Lung2D< 100
H2122Non-Small Cell Lung3D< 10
H1373Non-Small Cell Lung3D< 10

Note: Data for Adagrasib (MRTX849) is presented as a reference. Actual IC50 values for this compound should be determined experimentally.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of KRAS G12C mutant cells.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for pERK Inhibition

Objective: To assess the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK (pERK).

Materials:

  • KRAS G12C mutant cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to normalize the pERK signal.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription D3S_001 This compound D3S_001->KRAS_GDP Covalent Binding (Inhibition)

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed KRAS G12C Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: Experimental workflow for a cell viability assay using CellTiter-Glo®.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start High Variability in Assay Results check_cells Review Cell Culture Practices (Passage, Density, Health) start->check_cells check_protocol Examine Assay Protocol Execution (Pipetting, Incubation Times) start->check_protocol check_compound Verify Compound Integrity (Solubility, Storage) start->check_compound check_reagents Assess Reagent Quality & Consistency start->check_reagents optimize_cells Standardize Cell Handling check_cells->optimize_cells refine_protocol Refine Pipetting Technique & Adherence to Timings check_protocol->refine_protocol prepare_fresh Prepare Fresh Compound Dilutions check_compound->prepare_fresh use_same_lot Use Consistent Reagent Lots check_reagents->use_same_lot end Consistent Assay Results optimize_cells->end refine_protocol->end prepare_fresh->end use_same_lot->end

Caption: A logical workflow for troubleshooting assay variability.

References

addressing poor bioavailability of (Rac)-D3S-001 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-D3S-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the oral bioavailability of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in preclinical studies and can be attributed to several factors. For a compound like this compound, the primary reasons could be multifactorial, stemming from its physicochemical properties.[1] Key contributing factors often include:

  • Low Aqueous Solubility: Many small molecule inhibitors have poor solubility in water, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3][4] If the compound does not dissolve, it cannot be absorbed.

  • Poor Intestinal Permeability: The ability of the drug to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and other structural features.[2][4] The compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[5]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3][6] This is a common issue for orally administered drugs.

  • Formulation Issues: The formulation itself may not be optimal for in vivo delivery. This can include inadequate wetting of the drug particles, drug aggregation, or instability in the GI fluids.[7]

Q2: What are the initial steps to diagnose the cause of poor oral bioavailability for this compound?

A2: A systematic approach is recommended to identify the root cause. This typically involves a combination of in vitro and in silico assessments before proceeding with further in vivo studies.

  • Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility at different pH values (simulating the GI tract), its lipophilicity (LogP), and its solid-state properties (e.g., crystallinity, polymorphism).

  • In Vitro Dissolution Testing: This will help determine how well the drug dissolves from its formulation under simulated GI conditions.[8]

  • In Vitro Permeability Assay: A Caco-2 cell permeability assay can predict intestinal permeability and identify if the compound is a substrate for efflux transporters.[9][10]

The following workflow diagram illustrates a systematic approach to diagnosing bioavailability issues.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Strategy Selection Start Start Observe_Poor_BA Observe Poor Bioavailability in vivo Start->Observe_Poor_BA PhysChem Physicochemical Characterization (Solubility, LogP) Observe_Poor_BA->PhysChem InVitro_Dissolution In Vitro Dissolution Assay PhysChem->InVitro_Dissolution Caco2_Permeability Caco-2 Permeability Assay InVitro_Dissolution->Caco2_Permeability Decision_Solubility Dissolution Rate-Limiting? Caco2_Permeability->Decision_Solubility Decision_Permeability Permeability Rate-Limiting? Decision_Solubility->Decision_Permeability No Solubility_Issue Primary Issue: Poor Solubility Decision_Solubility->Solubility_Issue Yes Permeability_Issue Primary Issue: Poor Permeability Decision_Permeability->Permeability_Issue Yes Metabolism_Issue Consider First-Pass Metabolism Decision_Permeability->Metabolism_Issue No Formulation_Strategies Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems Solubility_Issue->Formulation_Strategies Prodrug_Strategies Chemical Modification: - Prodrug Design Permeability_Issue->Prodrug_Strategies Metabolism_Issue->Prodrug_Strategies Re-evaluate Re-evaluate in vivo Formulation_Strategies->Re-evaluate Prodrug_Strategies->Re-evaluate KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP for GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K D3S_001 This compound D3S_001->KRAS_GDP Binds covalently to G12C mutant MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation G Start Primary Issue Identified Solubility Poor Solubility (BCS Class II/IV) Start->Solubility Solubility Permeability Poor Permeability (BCS Class III/IV) Start->Permeability Permeability Both Both Poor Solubility & Permeability Start->Both Both Decision_LogP LogP > 3? Solubility->Decision_LogP Prodrug Prodrug Approach Permeability->Prodrug Complex_Formulation Complex Formulation (e.g., Lipid-based with permeation enhancer) Both->Complex_Formulation Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Decision_LogP->Particle_Size No Lipid_Based Lipid-Based Formulation (e.g., SEDDS) Decision_LogP->Lipid_Based Yes ASD Amorphous Solid Dispersion Particle_Size->ASD If insufficient

References

Validation & Comparative

A Head-to-Head Battle for KRAS G12C Inhibition: (Rac)-D3S-001 vs. Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering hope for patients with a variety of solid tumors driven by this specific genetic alteration. Adagrasib (Krazati®), a first-generation KRAS G12C inhibitor, has already demonstrated significant clinical activity and gained regulatory approval for certain indications.[1][2] Now, a new contender, (Rac)-D3S-001, has emerged as a next-generation inhibitor, showing promise in preclinical and early clinical studies with potentially superior potency and a distinct kinetic profile.[3][4][5] This guide provides a detailed comparison of this compound and adagrasib, focusing on their mechanisms of action, preclinical efficacy, and available clinical data in KRAS G12C mutant cells.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

Both this compound and adagrasib are covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein.[6][7] This mutation, a substitution of glycine (B1666218) to cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the MAPK/ERK and PI3K/AKT, which drive cell proliferation and survival.[6]

By irreversibly binding to the mutant cysteine, both inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state.[4][6][7] This effectively shuts down the aberrant signaling cascade, leading to tumor growth inhibition.[6] this compound is specifically designed for rapid and complete target engagement, which may overcome the dynamic cycling of KRAS between its active and inactive states, a potential limitation of first-generation inhibitors.[3][8][9] Preclinical studies suggest that the target engagement kinetics of D3S-001 are less affected by the presence of growth factors compared to adagrasib.[3][9]

KRAS_Signaling_Pathway KRAS G12C Signaling and Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive-GDP) SOS1->KRAS G12C (GDP) GEF KRAS G12C (GTP) KRAS G12C (Active-GTP) KRAS G12C (GDP)->KRAS G12C (GTP) GTP loading KRAS G12C (GTP)->KRAS G12C (GDP) GTP hydrolysis (impaired) RAF RAF KRAS G12C (GTP)->RAF PI3K PI3K KRAS G12C (GTP)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT AKT->Cell Proliferation\n& Survival Adagrasib Adagrasib Adagrasib->KRAS G12C (GDP) Covalent binding This compound This compound This compound->KRAS G12C (GDP) Covalent binding

Caption: KRAS G12C signaling pathway and the mechanism of action of adagrasib and this compound.

Preclinical Data: A Potency Advantage for this compound

Preclinical studies have demonstrated the potent and selective activity of both adagrasib and this compound in KRAS G12C mutant cancer cell lines. However, available data suggests a significant potency advantage for this compound.

ParameterThis compoundAdagrasibSotorasib (B605408)Cell LineAssayReference
Active KRAS Pulldown IC50 0.6 nM78 nM35 nMNCI-H358Active RAS-GTP pull-down[4]
pERK Inhibition IC50 0.5 nM--NCI-H358Western Blot[4]
pERK Inhibition IC50 0.3 nM--MIA PaCa-2Western Blot[4]
Cell Growth Inhibition IC50 (2D) 4.35 nM (median)--KRAS G12C mutant cell lines2D cell proliferation[4]
Cell Growth Inhibition IC50 (3D) 0.17 nM (median)--KRAS G12C mutant cell lines3D cell proliferation[4]

Note: Direct comparative IC50 values for adagrasib in pERK and cell growth inhibition assays were not available in the referenced preclinical study.

These data indicate that this compound is substantially more potent than adagrasib and sotorasib at inhibiting active KRAS G12C and its downstream signaling in preclinical models.[4] The enhanced potency of D3S-001 is attributed to its improved covalent binding and faster target engagement kinetics.[3][5]

Clinical Data: Established Efficacy for Adagrasib, Emerging Promise for this compound

Adagrasib has undergone extensive clinical evaluation and has demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors. In contrast, clinical data for this compound is from an ongoing Phase 1/2 trial, but the initial results are highly promising.

Adagrasib Clinical Trial Data
TrialTumor TypeTreatment LineObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
KRYSTAL-1 (Phase 2) NSCLC (previously treated)2nd line or later43%6.5 months14.1 months[10][11]
KRYSTAL-1 (Phase 2) Other Solid Tumors (excluding NSCLC and CRC)Previously treated35.1%7.4 months14.0 months[1][12]
KRYSTAL-7 (Phase 2) NSCLC (first-line, with pembrolizumab)1st line44.3%11.0 months18.3 months[13]
KRYSTAL-12 (Phase 3) NSCLC (previously treated)2nd lineStatistically significant improvement vs. chemotherapyStatistically significant improvement vs. chemotherapyOngoing[2]
This compound Clinical Trial Data
TrialTumor TypeTreatment LineObjective Response Rate (ORR)Reference
Phase 1a/1b (NCT05410145) Multiple Solid Tumors (KRAS G12C inhibitor-naïve)Not specified73.5%[5][14]
Phase 1a/1b (NCT05410145) NSCLC (KRAS G12C inhibitor-naïve)Not specified66.7%[15]
Phase 1a/1b (NCT05410145) CRC (KRAS G12C inhibitor-naïve)Not specified88.9%[15]
Phase 2 Expansion (NCT05410145) NSCLC (previously treated with KRAS G12C inhibitor)Post-KRAS G12C inhibitor30.0% (Partial Response Rate)[15]

The early clinical data for this compound suggests a potentially higher objective response rate in treatment-naïve patients across various tumor types compared to the reported ORRs for adagrasib in later-line settings.[5][14][15] Importantly, D3S-001 has also shown activity in patients who have previously been treated with a KRAS G12C inhibitor, suggesting it may be able to overcome some mechanisms of acquired resistance.[15]

Experimental Protocols

Active RAS-GTP Pull-Down Assay

This assay is crucial for quantifying the levels of active, GTP-bound KRAS in cells following treatment with inhibitors.

experimental_workflow Experimental Workflow: Active RAS-GTP Pull-Down Cell_Culture 1. Culture KRAS G12C mutant cells (e.g., NCI-H358) Treatment 2. Treat cells with varying concentrations of this compound or adagrasib for a defined period Cell_Culture->Treatment Lysis 3. Lyse cells to extract proteins Treatment->Lysis Incubation 4. Incubate cell lysates with RAF-RBD beads to specifically pull down active GTP-bound RAS Lysis->Incubation Washing 5. Wash beads to remove non-specifically bound proteins Incubation->Washing Elution 6. Elute bound proteins from beads Washing->Elution Western_Blot 7. Separate proteins by SDS-PAGE and perform Western blotting using a KRAS-specific antibody Elution->Western_Blot Quantification 8. Quantify band intensity to determine the amount of active KRAS Western_Blot->Quantification

Caption: A typical workflow for an active RAS-GTP pull-down assay.

Detailed Methodology:

  • Cell Culture: KRAS G12C mutant cell lines, such as NCI-H358 (non-small cell lung cancer) or MIA PaCa-2 (pancreatic cancer), are cultured in appropriate media and conditions.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or adagrasib for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed and then lysed in a buffer containing inhibitors of proteases and phosphatases to preserve the protein state.

  • GTP-RAS Pulldown: Cell lysates are incubated with beads conjugated to the RAS-binding domain (RBD) of the RAF protein, which specifically binds to the GTP-bound, active form of RAS.

  • Immunoblotting: The proteins pulled down by the beads are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for KRAS, followed by a secondary antibody linked to a detectable enzyme.

  • Analysis: The intensity of the bands corresponding to KRAS is quantified to determine the relative amount of active KRAS in each sample. IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.[4]

Cell Proliferation (Viability) Assay

This assay measures the effect of the inhibitors on the growth and survival of cancer cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

  • Compound Addition: The following day, cells are treated with a serial dilution of the test compounds (this compound or adagrasib).

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell growth.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to untreated control cells. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, are then calculated.

Conclusion

Both this compound and adagrasib are potent and selective inhibitors of KRAS G12C. Adagrasib has a well-established clinical profile with proven efficacy in later-line treatment settings for KRAS G12C-mutated cancers. This compound, as a next-generation inhibitor, demonstrates significantly higher preclinical potency and has shown very promising early clinical activity, including in patients who have been previously treated with a KRAS G12C inhibitor. The faster target engagement and ability to overcome nucleotide cycling may provide a clinical advantage for this compound.[3][8][9] Further head-to-head clinical trials will be necessary to definitively determine the comparative efficacy and safety of these two important targeted therapies.

References

Validating the Specificity of (Rac)-D3S-001 for KRAS G12C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The KRAS oncogene, particularly with the G12C mutation, has emerged as a critical target in cancer therapy. The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue has marked a significant advancement in treating KRAS G12C-driven cancers. (Rac)-D3S-001 is a next-generation, central nervous system (CNS)–penetrable covalent inhibitor of GDP-bound KRAS G12C.[1] This guide provides a detailed comparison of this compound with the first-generation inhibitors, sotorasib (B605408) and adagrasib, focusing on its specificity and performance, supported by preclinical experimental data.

Data Presentation

The following tables summarize the quantitative data comparing the biochemical potency, cellular activity, and target engagement kinetics of this compound, sotorasib, and adagrasib.

Table 1: Biochemical Potency against KRAS G12C

Inhibitorkinact (M-1s-1)KI (μM)kinact/KI (M-1s-1)
This compound 1.2 x 1050.034.0 x 106
Sotorasib1.5 x 1040.27.5 x 104
Adagrasib2.1 x 1040.12.1 x 105

Data adapted from preclinical studies.[1]

Table 2: Cellular Activity in KRAS G12C Mutant Cell Lines

InhibitorCell LinepERK Inhibition IC50 (nM)Cell Viability IC50 (nM)
This compound NCI-H3580.51.2
MIA PaCa-20.30.8
SotorasibNCI-H35819.532.1
MIA PaCa-225.841.5
AdagrasibNCI-H35812.721.3
MIA PaCa-218.430.7

IC50 values represent the concentration required for 50% inhibition. Data from preclinical assessments.[2]

Table 3: Target Engagement (TE) Kinetics

InhibitorRate of Inhibition t1/2 (minutes)
This compound ~1
Sotorasib44
Adagrasib34

t1/2 represents the time to reach half-maximal inhibition.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assays for Covalent Binding Kinetics

Surface Plasmon Resonance (SPR): The binding kinetics of the KRAS G12C inhibitors to purified, GDP-bound KRAS G12C protein were evaluated using SPR.[1] A single-cycle kinetics analysis was performed to determine the rate constants.[1] This method allows for the direct observation of the association (kon) and dissociation (koff) of the inhibitor to the target protein, as well as the rate of covalent inactivation (kinact) and the covalent affinity (KI).[1]

Cellular Assays

Cell Lines and Culture: Human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), were used. Cells were cultured in standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2).

pERK Inhibition Assay: To assess the inhibition of downstream KRAS signaling, the phosphorylation of ERK (pERK) was quantified. Cells were seeded and allowed to attach overnight. The following day, cells were treated with serial dilutions of the inhibitors for a specified period (e.g., 2 hours). After treatment, cells were lysed, and the levels of pERK and total ERK were measured using methods such as Western blotting or a sensitive immunoassay like AlphaLISA.[2][3] The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.[3]

Cell Viability Assay: The anti-proliferative activity of the inhibitors was determined using a cell viability assay. Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations. After a prolonged incubation period (e.g., 72 hours), cell viability was assessed using a luminescent-based assay that measures ATP content, such as CellTiter-Glo®. The IC50 values were determined from the resulting dose-response curves.

Cellular Target Engagement (TE) Assay

The kinetics of cellular target engagement were investigated to understand how quickly the inhibitors bind to KRAS G12C within a cellular environment. This is a critical parameter as the KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[1][4] The assay quantifies the amount of covalently modified GDP-bound KRAS G12C over time in the presence of the inhibitor. In some experiments, cells were stimulated with growth factors like epithelial growth factor (EGF) to assess the inhibitor's ability to engage its target under conditions that promote nucleotide cycling.[1][2]

Mandatory Visualization

KRAS G12C Signaling Pathway

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP GDP -> GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Specificity Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models SPR Surface Plasmon Resonance (SPR) - kinact, KI, kinact/KI MassSpec Mass Spectrometry - Covalent Adduct Confirmation SPR->MassSpec pERK pERK Inhibition Assay - IC50 in KRAS G12C cells MassSpec->pERK Viability Cell Viability Assay - Anti-proliferative IC50 pERK->Viability TE Target Engagement Assay - Rate of inhibition (t1/2) Viability->TE PDX Patient-Derived Xenografts (PDX) - Anti-tumor efficacy TE->PDX Comparative_Logic cluster_inhibitors KRAS G12C Inhibitors cluster_properties Key Differentiating Properties D3S_001 This compound (Next-Generation) TE_Kinetics Rapid Target Engagement (t1/2 ~1 min) D3S_001->TE_Kinetics GF_Insensitivity Overcomes Nucleotide Cycling (Unaffected by Growth Factors) D3S_001->GF_Insensitivity Potency High Covalent Potency (kinact/KI) D3S_001->Potency FirstGen Sotorasib & Adagrasib (First-Generation) FirstGen->TE_Kinetics Slower FirstGen->GF_Insensitivity Compromised FirstGen->Potency Lower Efficacy Robust Anti-Tumor Activity (Preclinical & Clinical) TE_Kinetics->Efficacy GF_Insensitivity->Efficacy Potency->Efficacy

References

A Comparative Guide to Next-Generation KRAS G12C Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of inhibitors targeting the previously "undruggable" KRAS G12C mutation. Following the groundbreaking approval of first-generation agents, a new wave of next-generation inhibitors is emerging with the promise of enhanced potency, selectivity, and clinical efficacy. This guide provides a comprehensive comparison of key next-generation KRAS G12C inhibitors—divarasib (B10829276) (GDC-6036), JDQ443, and MRTX1133—alongside the foundational first-generation drugs, sotorasib (B605408) and adagrasib. We delve into their comparative preclinical and clinical efficacy, supported by detailed experimental methodologies and visual pathway analyses to inform future research and development.

Preclinical Comparative Efficacy

The in vitro potency of KRAS G12C inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability in two commonly used KRAS G12C-mutant cancer cell lines: NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer). Lower IC50 values indicate greater potency.

InhibitorCell LineIC50 (nM)
Sotorasib NCI-H358~6 - 81.8[1][2]
MIA PaCa-2~9[1][2]
Adagrasib NCI-H358~10[3]
MIA PaCa-2~3.92 - 100[4]
Divarasib NCI-H358Sub-nanomolar[5]
MIA PaCa-2~0.19[6]
JDQ443 NCI-H358500[7]
MIA PaCa-2Data Not Available
MRTX1133 NCI-H358Data Not Available
MIA PaCa-2Data Not Available

Note: MRTX1133 is a selective inhibitor of the KRAS G12D mutation, not G12C, and is included here for context within the broader landscape of KRAS inhibitors.

Preclinical data suggests that next-generation inhibitors like divarasib exhibit significantly lower IC50 values, indicating higher potency compared to first-generation agents in these cell lines.[5][6]

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical trials have demonstrated the therapeutic potential of KRAS G12C inhibitors in patients with advanced or metastatic NSCLC harboring this mutation. The table below compares key efficacy endpoints from clinical trials of sotorasib, adagrasib, and the next-generation inhibitors divarasib and JDQ443.

InhibitorTrial NameObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Sotorasib CodeBreaK 10037.1%6.8 months
Adagrasib KRYSTAL-142.9%6.5 months
Divarasib Phase I53.4%13.1 months
JDQ443 KontRASt-0141.7% - 57%Not Reported

Next-generation inhibitors, particularly divarasib, have shown promising improvements in both ORR and PFS in early-phase clinical trials for NSCLC.[8]

Clinical Efficacy in Colorectal Cancer (CRC)

The efficacy of KRAS G12C inhibitors has also been evaluated in patients with metastatic colorectal cancer.

InhibitorTrial NameObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Sotorasib CodeBreaK 1009.7%4.0 months
Adagrasib KRYSTAL-119%5.6 months
Divarasib Phase I29.1%5.6 months
JDQ443 KontRASt-01Not ReportedNot Reported

While responses in CRC are generally more modest than in NSCLC, divarasib has demonstrated a higher ORR compared to the first-generation agents in this patient population.

Signaling Pathways and Mechanisms of Action

KRAS is a central node in cellular signaling, and its G12C mutation leads to constitutive activation of downstream pro-growth and survival pathways. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[9] This prevents the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and survival.[10][11]

KRAS_G12C_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GTP GDP G12C_Inhibitor KRAS G12C Inhibitor G12C_Inhibitor->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C signaling pathway and inhibitor action.

Experimental Methodologies

The following are detailed protocols for key in vitro and in vivo assays used to evaluate the efficacy of KRAS G12C inhibitors.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • KRAS G12C inhibitor

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[12]

  • Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Add the drug dilutions to the appropriate wells. Include vehicle-only wells as a control.[12]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the viability against the log of the inhibitor concentration to determine the IC50 value.[12]

Cell_Viability_Workflow Start Start Seed_Cells Seed KRAS G12C Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add Serial Dilutions of Inhibitor Incubate_Overnight->Add_Inhibitor Incubate_72h Incubate for 72h Add_Inhibitor->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison: D3S-001 Versus First-Generation Covalent Inhibitors of KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical and clinical performance of the next-generation KRAS G12C inhibitor, D3S-001, in comparison to sotorasib (B605408) and adagrasib.

The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. While first-generation agents like sotorasib and adagrasib have shown clinical benefit, the development of next-generation inhibitors aims to overcome limitations in potency, durability of response, and acquired resistance. This guide provides an objective, data-driven comparison of D3S-001, a novel covalent inhibitor, against its predecessors, sotorasib and adagrasib.

D3S-001 is a next-generation, orally bioavailable, covalent inhibitor designed to potently and selectively bind to the inactive, GDP-bound state of the KRAS G12C protein.[1][2] This mechanism aims to achieve rapid, complete, and durable target engagement, effectively shutting down the oncogenic signaling cascade.[1][3] Preclinical and clinical data have demonstrated its potential for superior efficacy, including activity in patients who have progressed on first-generation KRAS G12C inhibitors.[4][5]

Quantitative Performance Data

The following tables summarize the key preclinical and clinical data from head-to-head comparisons between D3S-001, sotorasib, and adagrasib.

Table 1: Preclinical Potency and Covalent Inhibition Kinetics

This table outlines the half-maximal inhibitory concentrations (IC50) for reducing active KRAS levels and inhibiting cell viability, alongside the kinetic parameters for covalent bond formation. Lower values indicate higher potency and more efficient inhibition.

ParameterD3S-001SotorasibAdagrasibEarly Inhibitors
Active KRAS Inhibition IC50 (nmol/L) [2][6]0.63578ARS-1620 (692), ARS-853 (5899)
Cell Viability IC50 (NCI-H358, nmol/L) [6]0.5---
Cell Viability IC50 (MIA PaCa-2, nmol/L) [6]0.3---
Covalent Inhibition (k_inact_/K_I_, M⁻¹s⁻¹) [6]1.43 x 10⁶2.04 x 10⁴7.14 x 10⁴ARS-1620 (8.39 x 10²), ARS-853 (6.33 x 10²)

Data from studies in KRAS G12C mutant cell lines.[6]

Table 2: Clinical Efficacy in KRAS G12C-Mutated Solid Tumors (Phase 1/2 Trial NCT05410145)

This table presents the clinical response rates for D3S-001 in patients with KRAS G12C-mutated cancers. The data is stratified by patient population (inhibitor-naïve vs. previously treated) and tumor type.

Patient Population & Tumor TypeMetricD3S-001 Response Rate
KRAS G12C Inhibitor-Naïve (Overall) [3][4][5][7][8][9]Confirmed Objective Response Rate (ORR) 73.5%
Disease Control Rate (DCR) -
KRAS G12C Inhibitor-Naïve (NSCLC) [4][5][8][9]Confirmed ORR 66.7%
KRAS G12C Inhibitor-Naïve (CRC) [3][4][5][8][9]Confirmed ORR 88.9%
KRAS G12C Inhibitor-Naïve (PDAC) [4][5][8][9]Confirmed ORR 75.0%
NSCLC (Previously treated with G12C Inhibitors) [4][8][10]Confirmed ORR 30.0%
Disease Control Rate (DCR) [4][8][10]80.0%

NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer; PDAC: Pancreatic Ductal Adenocarcinoma.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and common experimental workflows provide a clearer understanding of the inhibitor's mechanism and the methods used for its evaluation.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling cluster_inhibition Mechanism of Covalent Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS-GDP (Inactive) KRAS-GDP (Inactive) Receptor Tyrosine Kinase (RTK)->KRAS-GDP (Inactive) Activates GEF KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) SOS1 (GEF) KRAS-GTP (Active)->KRAS-GDP (Inactive) GAP RAF RAF KRAS-GTP (Active)->RAF PI3K PI3K KRAS-GTP (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival D3S-001 D3S-001 D3S-001->KRAS-GDP (Inactive) Covalently binds Cys12 Traps in 'Off' State

Caption: KRAS Signaling Pathway and D3S-001 Inhibition Mechanism.

Caption: General Experimental Workflow for Preclinical Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of D3S-001 and other KRAS G12C inhibitors, based on published studies.[6]

Protocol 1: Active RAS-GTP Pull-Down Assay

Objective: To quantify the levels of active, GTP-bound KRAS in cells following inhibitor treatment and determine the cellular IC50 for target inhibition.

Methodology:

  • Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., NCI-H358 non-small cell lung cancer cells) are cultured in appropriate media. Cells are then treated with a serial dilution of D3S-001, sotorasib, or adagrasib for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using a lysis buffer (e.g., 1x Cell Lysis Buffer, CST, #9803S) supplemented with phosphatase and protease inhibitors.

  • Lysate Clarification: Cell lysates are centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. The supernatant is collected for the pull-down assay.

  • Affinity Pull-Down: An affinity probe that specifically binds to GTP-bound RAS, such as the RAS-binding domain (RBD) of the RAF protein fused to GST, is added to the clarified lysates. This mixture is incubated to allow the probe to capture active KRAS.

  • Immunoblotting: The captured KRAS-GTP complexes are then isolated and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is probed with a KRAS-specific primary antibody (e.g., Sigma-Aldrich Cat#WH0003845M1) and a secondary antibody.

  • Quantification and Analysis: The levels of active KRAS are quantified by chemiluminescence intensity. IC50 values, representing the inhibitor concentration that reduces active KRAS levels by 50%, are calculated using graphing software (e.g., GraphPad Prism).[6]

Protocol 2: Cell Viability Assay

Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines and determine the IC50 for cell growth inhibition.

Methodology:

  • Cell Seeding: Cancer cell lines with the KRAS G12C mutation are seeded into 96-well or 384-well plates.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of D3S-001, sotorasib, or adagrasib.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Cell viability is measured using a luminescent-based assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.[6]

Protocol 3: Cell Line-Derived (CDX) and Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of D3S-001 and comparators in a live animal model that mimics human tumor growth.

Methodology:

  • Model Establishment:

    • CDX: KRAS G12C mutant human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are injected subcutaneously into immunodeficient mice.

    • PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Treatment Administration: D3S-001, sotorasib, or adagrasib are administered to the mice, typically via oral gavage, at specified doses and schedules (e.g., 30 mg/kg, once daily). A vehicle-only group serves as the control.

  • Efficacy Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study, key efficacy metrics such as Tumor Growth Inhibition (TGI) are calculated. Pharmacokinetic analysis of drug concentration in plasma may also be performed.[6]

This guide provides a comparative overview based on publicly available preclinical and clinical data. For a complete understanding, professionals are encouraged to consult the primary research articles cited.

References

(Rac)-D3S-001: A Paradigm Shift in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-D3S-001, a next-generation covalent inhibitor of KRAS G12C, demonstrates a differentiated mechanism of action characterized by superior potency, rapid and sustained target engagement, and the ability to overcome key resistance mechanisms that limit the efficacy of first-generation agents such as sotorasib (B605408) and adagrasib.[1][2] This guide provides a comprehensive comparison of this compound with its predecessors, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Superior Preclinical Potency and Target Engagement

This compound exhibits significantly enhanced potency in inhibiting the active, GTP-bound form of KRAS G12C and its downstream signaling pathways.[3] Preclinical studies in KRAS G12C-mutant cancer cell lines have consistently shown its superiority over sotorasib and adagrasib.

Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors [3]

CompoundCellular Active KRAS Inhibition (IC50, nM) in NCI-H358 cellsp-ERK Inhibition (IC50, nM) in NCI-H358 cellsp-ERK Inhibition (IC50, nM) in MIA PaCa-2 cells
This compound 0.6 0.5 0.3
Sotorasib35Not specifiedNot specified
Adagrasib78Not specifiedNot specified

The data clearly indicates that this compound is approximately 58- and 130-fold more potent than sotorasib and adagrasib, respectively, in depleting cellular active KRAS.[3]

A key differentiating feature of this compound is its rapid and robust target engagement (TE) kinetics, which are unaffected by upstream activation of Receptor Tyrosine Kinases (RTKs) through growth factors like Epidermal Growth Factor (EGF).[3][4] First-generation inhibitors are susceptible to increased nucleotide cycling between the inactive (GDP-bound) and active (GTP-bound) states of KRAS, which is stimulated by growth factors, thereby compromising their efficacy.[2][4] this compound's rapid TE kinetics allow it to effectively "lock" KRAS G12C in its inactive state, even in the presence of such growth factor stimulation.[1][4]

Overcoming Resistance and Demonstrating Robust In Vivo Activity

The enhanced biochemical properties of this compound translate into superior anti-tumor activity in preclinical xenograft models. It has demonstrated significant tumor growth inhibition and even regression in models that are less responsive to first-generation inhibitors.[1][5] Furthermore, this compound has shown the ability to overcome acquired resistance to other KRAS G12C inhibitors.[1] Notably, it also possesses CNS penetration properties, leading to durable intracranial tumor regression in mouse models of brain metastases.[1][3]

Promising Clinical Efficacy

Clinical data from the Phase 1/2 trial (NCT05410145) highlights the promising therapeutic potential of this compound in patients with KRAS G12C-mutated solid tumors.[3][6][7][8]

Table 2: Clinical Activity of this compound in KRAS G12C Inhibitor-Naïve Patients [6][9][10]

Tumor TypeOverall Response Rate (ORR)
All Tumors 73.5%
Non-Small Cell Lung Cancer (NSCLC)66.7%
Colorectal Cancer (CRC)88.9%
Pancreatic Ductal Adenocarcinoma (PDAC)75.0%

Impressively, in patients with NSCLC who had previously progressed on first-generation KRAS G12C inhibitors, this compound demonstrated a 30.0% overall response rate and an 80.0% disease control rate, providing strong clinical evidence of its ability to overcome resistance.[9][10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the KRAS signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation D3S_001 This compound D3S_001->KRAS_GDP Covalently binds & traps in inactive state

Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of this compound's performance.

Cellular Active KRAS Pulldown Assay

This assay quantifies the amount of active, GTP-bound KRAS in cells following inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., NCI-H358) in appropriate culture dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, sotorasib, adagrasib, or vehicle control for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing a specific antibody that recognizes Ras-GTP.

  • Pulldown of Active KRAS: Incubate cell lysates with protein A/G agarose (B213101) beads to capture the antibody-bound active KRAS.

  • Washing: Pellet the beads by centrifugation and wash multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific for KRAS.

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensity to determine the relative amount of active KRAS.

Pulldown_Workflow start Seed & Treat Cells lysis Cell Lysis start->lysis pulldown Active KRAS Pulldown (Ras-GTP Ab & Beads) lysis->pulldown wash Wash Beads pulldown->wash elute Elution & Western Blot wash->elute quantify Quantification elute->quantify

Caption: Workflow for the cellular active KRAS pulldown assay.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant KRAS G12C mutant human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, this compound, sotorasib, adagrasib) with comparable average tumor volumes.

  • Drug Administration: Administer the compounds orally at specified doses and schedules (e.g., once daily).

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Xenograft_Workflow implantation Cell Implantation (Immunodeficient Mice) growth Tumor Growth & Randomization implantation->growth treatment Drug Administration (Oral Gavage) growth->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Experimental workflow for in vivo tumor xenograft studies.

References

(Rac)-D3S-001: A Comparative Analysis of Downstream Signaling Inhibition in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-D3S-001, a next-generation KRAS G12C inhibitor, with first-generation alternatives, focusing on the validation of its effects on downstream signaling pathways. The experimental data and protocols presented herein are compiled from preclinical and clinical studies to offer an objective assessment of its performance.

This compound, hereafter referred to as D3S-001, is an orally bioavailable, covalent small-molecule inhibitor that targets the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][3] D3S-001 distinguishes itself by binding to the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of the KRAS G12C protein.[1][4][5] This mechanism effectively "traps" the protein in its "off" state, preventing the nucleotide cycling to the active guanosine triphosphate (GTP)-bound form and subsequently inhibiting downstream oncogenic signaling.[1][3][5] A key feature of D3S-001 is its rapid and efficient target engagement kinetics, which allows it to overcome the dynamic cycling of KRAS, a limitation observed with first-generation inhibitors.[1][4][6]

Comparative Data on Downstream Signaling Inhibition

The efficacy of D3S-001 in suppressing the KRAS G12C-driven signaling cascade has been extensively evaluated against the first-generation inhibitors sotorasib (B605408) and adagrasib. The following tables summarize the key quantitative data from these comparative studies.

Table 1: Cellular Potency in Reducing Active KRAS G12C

This table compares the half-maximal inhibitory concentration (IC50) required to reduce the levels of active, GTP-bound KRAS in NCI-H358 non-small cell lung cancer cells after a 2-hour treatment.

CompoundIC50 for Active KRAS Reduction (nmol/L)Fold Potency vs. SotorasibFold Potency vs. Adagrasib
ARS-8535899
ARS-1620692
Sotorasib351
Adagrasib781
D3S-001 0.6 58x 130x

Data sourced from preclinical studies on the NCI-H358 cell line.[1]

Table 2: Inhibition of Active KRAS in the Presence of Growth Factors

This table demonstrates the ability of the inhibitors to suppress active KRAS G12C levels in the presence of epithelial growth factor (EGF), which promotes the activation of KRAS.

Treatment Condition% of Active KRAS Remaining (vs. Control)
Sotorasib (100 nmol/L)
No EGF 12%
+ 40 ng/mL EGF 60%

Data from studies where NCI-H358 cells were treated for 2 hours. The presence of EGF compromises the activity of sotorasib and adagrasib, while D3S-001's effect is largely unaffected.[1][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflows used to validate the effects of D3S-001.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycling cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factors (e.g., EGF) KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP -> GTP exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation D3S_001 D3S-001 D3S_001->KRAS_GDP Covalently binds & traps in inactive state Sotorasib_Adagrasib Sotorasib / Adagrasib Sotorasib_Adagrasib->KRAS_GDP Binds to inactive state

Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_pulldown Active RAS Pull-Down cluster_western Immunoblotting (Western Blot) start Culture KRAS G12C mutant cells (e.g., NCI-H358) treatment Treat with D3S-001 or alternatives (Sotorasib, Adagrasib) +/- Growth Factors (EGF) start->treatment lysis Cell Lysis treatment->lysis pulldown Incubate lysate with RAF-RBD beads to pull down active GTP-bound KRAS lysis->pulldown sds_page SDS-PAGE lysis->sds_page For total protein analysis wash Wash and elute pulldown->wash wash->sds_page transfer Transfer to membrane sds_page->transfer probing Probe with antibodies for: - Total KRAS - p-ERK, Total ERK transfer->probing detection Chemiluminescence Detection & Quantification probing->detection

Caption: Workflow for assessing KRAS activity and downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of D3S-001 and its alternatives.

Active RAS-GTP Pull-Down Assay

This assay specifically measures the levels of active, GTP-bound KRAS.

  • Cell Culture and Treatment:

    • Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with varying concentrations of D3S-001, sotorasib, or adagrasib for a specified duration (e.g., 2 hours). For growth factor experiments, add growth factors like EGF (e.g., 40 ng/mL) simultaneously with the inhibitor.[1][7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with a lysis buffer containing inhibitors of proteases and phosphatases.

  • Pull-Down of Active KRAS:

    • Clarify cell lysates by centrifugation.

    • Incubate a portion of the lysate with RAF-RBD (RAS-binding domain) agarose (B213101) beads for 1 hour at 4°C to capture GTP-bound (active) RAS.

  • Immunoblotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for KRAS.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.[1]

    • Quantify band intensities using densitometry software.

Western Blotting for Downstream Signaling Proteins (p-ERK)

This method is used to assess the phosphorylation status of key downstream effectors like ERK, which indicates pathway activation.

  • Sample Preparation:

    • Culture and treat cells as described in the pull-down assay.

    • Lyse cells directly in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and imaging system.

    • Normalize the p-ERK signal to the total ERK signal to determine the relative level of pathway inhibition.

Conclusion

The available data indicates that this compound is a highly potent KRAS G12C inhibitor with a differentiated profile compared to first-generation agents like sotorasib and adagrasib. Its superior potency in reducing active KRAS levels, particularly in the presence of growth factor signaling, is a key advantage.[1][4][7] This is attributed to its rapid target engagement kinetics, which more effectively overcomes the natural cycling of KRAS between its inactive and active states.[1][6] These preclinical findings have translated into promising clinical activity, with D3S-001 demonstrating durable responses in patients with KRAS G12C-mutated solid tumors.[5][6][8] The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the downstream effects of this next-generation inhibitor.

References

(Rac)-D3S-001: A New Benchmark in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-D3S-001, a next-generation, central nervous system (CNS)-penetrant covalent inhibitor of the KRAS G12C mutation, has demonstrated significantly improved potency and a distinct mechanistic advantage over its predecessors, sotorasib (B605408) and adagrasib.[1][2][3] This guide provides a comparative analysis of this compound, presenting key experimental data that underscores its enhanced efficacy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Enhanced Potency and Target Engagement

Preclinical studies have shown that D3S-001 exhibits substantially improved covalent potency and faster target engagement kinetics compared to first-generation KRAS G12C inhibitors.[1][3] This enhanced activity allows D3S-001 to effectively deplete cellular levels of active KRAS G12C at nanomolar concentrations.[4][5] A key differentiator of D3S-001 is its ability to overcome the dynamic cycling of KRAS between its inactive (GDP-bound) and active (GTP-bound) states, a mechanism that can limit the effectiveness of earlier inhibitors, especially in the presence of growth factors.[1][4][5]

Comparative Cellular Activity

The potency of D3S-001 in inhibiting active KRAS proteins was compared to other KRAS G12C inhibitors in NCI-H358 non-small cell lung cancer (NSCLC) cells. The half-maximal inhibitory concentration (IC50) values clearly illustrate the superior potency of D3S-001.

CompoundIC50 (nmol/L)
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6
Data from active RAS-GTP pull-down assays in NCI-H358 cells after 2-hour treatment.[1]

Notably, D3S-001 was 58-fold more potent than sotorasib and 130-fold more potent than adagrasib in this cellular assay.[1]

Clinical Efficacy

The promising preclinical profile of D3S-001 has translated into encouraging clinical activity. In an ongoing Phase 1/2 clinical trial (NCT05410145), D3S-001 has demonstrated meaningful clinical responses in patients with advanced solid tumors harboring the KRAS G12C mutation.[1][6][7]

Objective Response Rates (ORR) in G12Ci-Naive Patients
Tumor TypeObjective Response Rate (ORR)
Overall 73.5%
Non-Small Cell Lung Cancer (NSCLC)66.7%
Colorectal Cancer (CRC)88.9%
Pancreatic Ductal Adenocarcinoma (PDAC)75.0%
Data from a Phase 1a/1b clinical study (NCT05410145) in KRAS G12C inhibitor-naive patients.[2][8][9]

Furthermore, D3S-001 has shown activity in patients with NSCLC who have progressed after prior treatment with a KRAS G12C inhibitor, with an ORR of 30.0% and a disease control rate of 80.0% in this population.[8][9]

Signaling Pathway and Mechanism of Action

This compound is designed to selectively and covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein.[10][11] This action effectively traps the oncoprotein in an "off" state, preventing the nucleotide cycling to the active GTP-bound form and thereby inhibiting downstream oncogenic signaling.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Nucleotide Cycling cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Activates KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) GEF->KRAS_G12C_GDP Promotes GDP-GTP exchange KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP Cycling Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Effectors Activates Cell_Proliferation Cell Proliferation, Survival, Tumor Growth Downstream_Effectors->Cell_Proliferation D3S_001 This compound D3S_001->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Active RAS-GTP Pull-Down Assay

This assay was utilized to determine the cellular activity of KRAS G12C inhibitors.

RAS_GTP_Pulldown_Workflow Cell_Culture 1. Culture NCI-H358 NSCLC cells Inhibitor_Treatment 2. Treat cells with varying concentrations of KRAS G12C inhibitors for 2 hours Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Lyse cells to extract proteins Inhibitor_Treatment->Cell_Lysis GTP_Pulldown 4. Incubate cell lysates with RAF-RBD beads to pull down active GTP-bound RAS Cell_Lysis->GTP_Pulldown Immunoblotting 5. Perform immunoblotting with a KRAS-specific antibody GTP_Pulldown->Immunoblotting Quantification 6. Quantify chemiluminescence intensity Immunoblotting->Quantification IC50_Calculation 7. Calculate IC50 values using GraphPad Prism Quantification->IC50_Calculation

Workflow for the active RAS-GTP pull-down assay.

Methodology: NCI-H358 NSCLC cells were treated with different concentrations of KRAS G12C inhibitors for 2 hours. Following treatment, the cells were lysed, and the active, GTP-bound KRAS was isolated using a pull-down assay. The levels of active KRAS were then quantified by immunoblotting with a KRAS-specific antibody, and IC50 values were calculated from the dose-response curves.[1]

Surface Plasmon Resonance (SPR) Assay

The biophysical covalent potency was assessed using an SPR-based assay.

Methodology: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips. A twofold serial dilution of the test compounds in a running buffer (10-mmol/L HEPES pH 7.4, 150-mmol/L NaCl, 0.05% P20, 1-mmol/L DTT, 1-mmol/L MgCl2, 1-μmol/L GDP, 1% DMSO) was injected over the chip surface at 25°C with a flow rate of 40 μL/minute for 120 seconds. The dissociation was then monitored.[1][4]

Xenograft Models

The in vivo antitumor efficacy of D3S-001 was evaluated in cell line-derived (CDX) and patient-derived xenograft (PDX) models.

Methodology: KRAS G12C-mutant MIA PaCa-2 pancreatic cancer and SW837 colorectal cancer CDX models were treated with D3S-001, sotorasib, or adagrasib. Tumor volumes were monitored over time, and plasma samples were collected for pharmacokinetic analysis at the end of the studies.[1][4] For brain metastasis models, mice with intracranially implanted NCI-H1373-Luc NSCLC tumors were treated with the inhibitors, and tumor growth was monitored by measuring the luminescence signal.[4]

Conclusion

This compound represents a significant advancement in the development of KRAS G12C inhibitors. Its substantially improved potency, rapid and sustained target engagement, and ability to overcome the limitations of earlier-generation inhibitors have been demonstrated in both preclinical and clinical settings.[1][3][5] The robust anti-tumor activity, including in the CNS and in patients who have developed resistance to other KRAS G12C inhibitors, positions D3S-001 as a promising new therapeutic option for patients with KRAS G12C-mutated cancers.[1][3][8] Ongoing clinical trials will further delineate the full potential of this next-generation inhibitor.

References

(Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor Overcoming First-Generation Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (Rac)-D3S-001, a novel covalent inhibitor of KRAS G12C, demonstrates significant advantages in potency and efficacy over first-generation inhibitors, sotorasib (B605408) and adagrasib, particularly in overcoming acquired resistance. This guide provides a detailed comparison based on available preclinical and clinical data, aimed at researchers, scientists, and drug development professionals.

The landscape of targeted therapy for KRAS G12C-mutated cancers has been transformed by the advent of covalent inhibitors. However, the clinical benefit of first-generation agents like sotorasib and adagrasib is often limited by the development of resistance. This compound, hereafter referred to as D3S-001, is a next-generation inhibitor designed to address these limitations through a differentiated mechanism of action.[1][2][3][4]

Superior Potency and Target Engagement

Preclinical studies highlight the significantly improved potency of D3S-001 in comparison to first-generation inhibitors. This enhanced activity is attributed to its rapid and complete engagement with the KRAS G12C protein.[1][4][5]

Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors
InhibitorTargetIC50 (nmol/L) in NCI-H358 cellsFold Improvement vs. SotorasibFold Improvement vs. Adagrasib
D3S-001 KRAS G12C0.6 58x 130x
SotorasibKRAS G12C35--
AdagrasibKRAS G12C78--
ARS-1620KRAS G12C692--
ARS-853KRAS G12C5899--

Data sourced from active RAS-GTP pull-down assays.[6]

Overcoming Resistance to First-Generation Inhibitors

A key differentiator of D3S-001 is its ability to overcome the dynamic "cycling" of KRAS between its inactive GDP-bound and active GTP-bound states, a mechanism that can limit the efficacy of first-generation inhibitors, especially in the presence of growth factors.[6] The rapid target engagement kinetics of D3S-001 allow it to effectively trap KRAS G12C in its inactive state, even under conditions that promote GTP exchange.[1][6]

Mechanisms of acquired resistance to sotorasib and adagrasib are diverse and include on-target secondary KRAS mutations and off-target bypass pathway activation.[7][8][9][10][11] Clinical data demonstrates that D3S-001 is effective in patients who have progressed on first-generation KRAS G12C inhibitors.

Table 2: Clinical Efficacy of D3S-001 in Patients Resistant to First-Generation KRAS G12C Inhibitors
Patient PopulationNumber of PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)
NSCLC patients previously treated with sotorasib or adagrasib2030.0%80.0%

Data from a Phase 2 expansion cohort of the NCT05410145 clinical trial.[2][4][12]

Clinical Performance in Treatment-Naïve Patients

In addition to its efficacy in resistant populations, D3S-001 has shown promising results in patients who have not previously received a KRAS G12C inhibitor.

Table 3: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients
Tumor TypeNumber of PatientsOverall Response Rate (ORR)
Across Solid Tumors 34 73.5%
Non-Small Cell Lung Cancer (NSCLC)2166.7%
Colorectal Cancer (CRC)988.9%
Pancreatic Ductal Adenocarcinoma (PDAC)475.0%

Data from the Phase 1a/b portion of the NCT05410145 clinical trial.[2][4][12]

Experimental Protocols

In Vitro Potency Assessment (IC50 Determination)
  • Cell Line: NCI-H358 non-small cell lung cancer (NSCLC) cells, which harbor the KRAS G12C mutation.

  • Method: Active RAS-GTP pull-down assay followed by immunoblotting.

  • Procedure:

    • NCI-H358 cells were treated with varying concentrations of KRAS G12C inhibitors (D3S-001, sotorasib, adagrasib, ARS-1620, ARS-853) for 2 hours.

    • Cell lysates were prepared, and active GTP-bound KRAS was pulled down using a specific affinity probe.

    • The levels of pulled-down active KRAS were quantified by immunoblotting with a KRAS-specific antibody.

    • Chemiluminescence intensity was measured to determine the concentration of active KRAS.

    • IC50 values, the concentration at which 50% of active KRAS is inhibited, were calculated using GraphPad Prism software.[6]

Clinical Trial in Patients with Acquired Resistance
  • Study Design: Phase 2 expansion cohort of the NCT05410145 clinical trial.

  • Inclusion Criteria: Patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with a confirmed KRAS G12C mutation who had previously been treated with and progressed on a first-generation KRAS G12C inhibitor (sotorasib or adagrasib).

  • Treatment: Monotherapy with D3S-001.

  • Endpoints:

    • Primary endpoints included safety and tolerability.

    • Secondary endpoints included Overall Response Rate (ORR) and Disease Control Rate (DCR), assessed by investigators according to RECIST v1.1 criteria.[2][4][12]

Signaling Pathways and Experimental Workflows

KRAS_Signaling_Pathway KRAS Signaling Pathway and Inhibitor Action cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FirstGen First-Generation Inhibitors (Sotorasib, Adagrasib) FirstGen->KRAS_GDP Covalent Binding (Slower, Reversible under high GTP load) D3S001 D3S-001 D3S001->KRAS_GDP Rapid & Complete Covalent Binding

Caption: KRAS signaling pathway and the mechanism of action of D3S-001.

Experimental_Workflow In Vitro and Clinical Evaluation Workflow for D3S-001 cluster_invitro In Vitro Assessment cluster_clinical Clinical Evaluation (NCT05410145) CellCulture Culture KRAS G12C mutant cell lines (e.g., NCI-H358) InhibitorTreatment Treat cells with varying concentrations of inhibitors CellCulture->InhibitorTreatment PullDown Active RAS-GTP Pull-down Assay InhibitorTreatment->PullDown Immunoblot Immunoblotting for quantification of active KRAS PullDown->Immunoblot IC50 Calculate IC50 values Immunoblot->IC50 PatientSelection Recruit patients with KRAS G12C-mutated solid tumors TreatmentArm1 Treatment-Naïve Cohort PatientSelection->TreatmentArm1 TreatmentArm2 First-Gen Resistant Cohort PatientSelection->TreatmentArm2 D3S001_Admin Administer D3S-001 Monotherapy TreatmentArm1->D3S001_Admin TreatmentArm2->D3S001_Admin ResponseEval Evaluate Tumor Response (RECIST v1.1) D3S001_Admin->ResponseEval EfficacyData Determine ORR and DCR ResponseEval->EfficacyData

Caption: Workflow for the evaluation of D3S-001.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-D3S-001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a novel research compound, (Rac)-D3S-001, a KRAS G12C inhibitor, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to established best practices for the disposal of unknown or novel chemical entities. The fundamental principle is to treat this compound and all contaminated materials as hazardous waste.[4][5]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, researchers must be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially when in solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that emphasizes segregation, proper containerization, and clear labeling to facilitate safe handling by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation: At the point of generation, immediately segregate waste contaminated with this compound from other laboratory waste streams.[5] Use dedicated, clearly labeled containers for each type of waste. Do not mix this compound waste with incompatible chemicals.[5][6] For instance, acidic and basic solutions should be kept separate, and organic solvents should not be combined with oxidizers.[5][6]

2. Waste Collection and Containerization:

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any unadulterated solid this compound.[5] Collect this waste in a designated, puncture-resistant container lined with a clear plastic bag.[7][8] The container must have a secure lid and be clearly labeled.[9]

  • Liquid Waste:

    • Aqueous Solutions: Solutions of this compound in water or buffers should be collected in a dedicated, leak-proof container, preferably made of plastic.[5][9]

    • Organic Solutions: Solutions of this compound in organic solvents (e.g., halogenated or non-halogenated) must be collected in separate, appropriate solvent waste containers.[7] Never mix different types of organic solvents unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, syringes, and contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container.[5][7]

3. Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").[8][9]

4. Storage: Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] This area should be at or near the point of waste generation and inspected weekly for any signs of leakage.[6][9] Waste containers must be kept closed at all times except when adding waste.[4][8][9]

5. Final Disposal: The ultimate disposal of this compound waste is the responsibility of your institution's EHS office or a certified hazardous waste disposal contractor.[5] Contact your EHS department to schedule a waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][10][11] Evaporation of chemical waste is also not an acceptable disposal method.[4][7]

Waste Stream Management

For clarity and easy reference, the following table summarizes the proper segregation and containerization for different types of waste generated during experiments with this compound.

Waste TypeExamplesRecommended ContainerDisposal Pathway
Solid Waste Contaminated PPE (gloves, etc.), weigh paper, pipette tips, solid this compoundLined, puncture-resistant container with a secure lidEHS Hazardous Waste Pickup
Aqueous Liquid Waste Solutions of this compound in water or buffersLeak-proof, compatible plastic bottle with a screw capEHS Hazardous Waste Pickup
Organic Liquid Waste Solutions of this compound in flammable or chlorinated solventsAppropriate, labeled solvent waste containerEHS Hazardous Waste Pickup
Sharps Waste Needles, syringes, contaminated glass pipettes, or broken glassPuncture-resistant sharps containerEHS Hazardous Waste Pickup

Experimental Protocol Waste Generation Example: In Vitro Cell-Based Assay

The following protocol outlines a typical cell-based assay and identifies the points of hazardous waste generation.

  • Compound Preparation:

    • Weigh solid this compound. Generates solid waste (contaminated weigh paper, spatula).

    • Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution. Generates liquid waste if any excess is prepared.

    • Prepare serial dilutions in cell culture media. Generates liquid waste (aqueous) and solid waste (contaminated pipette tips).

  • Cell Treatment:

    • Add the diluted this compound solutions to cell culture plates. Generates solid waste (contaminated pipette tips).

  • Incubation and Analysis:

    • Following the experimental endpoint, the cell culture media containing this compound is considered hazardous liquid waste.

    • Aspirate and collect the media in the designated aqueous waste container.

    • Any plates, flasks, or other disposable labware that came into contact with the compound should be disposed of as solid hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Container start Waste Generation This compound solid Solid (Gloves, Tips, etc.) start->solid liquid Liquid (Aqueous/Organic) start->liquid sharps Sharps (Needles, Glass) start->sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (Rac)-D3S-001

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-D3S-001 is a potent, selective, and orally active KRAS G12C inhibitor intended for research use only.[1] As a bioactive compound with potential antineoplastic activity, it requires careful handling to minimize exposure to laboratory personnel.[2] This guide provides essential safety, handling, and disposal information based on general best practices for potent, powdered research chemicals.

A substance-specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following recommendations are based on the general principles of laboratory safety for handling potent compounds. All users must conduct a risk assessment in accordance with their institution's environmental health and safety (EHS) guidelines before handling this material.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Hand Protection Nitrile gloves should be worn at all times. Consider double-gloving, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against splashes and airborne particles.
Body Protection A fully buttoned laboratory coat should be worn to protect street clothing. For larger quantities or when there is a significant risk of spillage, a disposable gown is recommended.
Respiratory For handling small quantities of the powdered form, a certified N95 respirator is recommended. For larger quantities or when aerosolization is possible, a powered air-purifying respirator (PAPR) may be necessary.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a cool, dry, and dark place.[3]

  • Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[3]

  • Keep the container tightly sealed and store it in a designated, labeled area for potent compounds.

2. Handling and Weighing:

  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Before weighing, decontaminate the work surface.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding area thoroughly after use.

3. Dissolution and Use:

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Ensure the vessel is appropriately sealed before mixing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area and Equipment handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。